4-Nitrososulfamethoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNQGDUYHCZZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157105 | |
| Record name | 4-Nitrososulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131549-85-4 | |
| Record name | 4-Nitrososulfamethoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131549-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrososulfamethoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131549854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrososulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131549-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSOSULFAMETHOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK4E4D7F9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Nitrososulfamethoxazole (CAS Number: 131549-85-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in the field of drug development and toxicology stems from its implicated role in the mechanisms underlying sulfamethoxazole-induced hypersensitivity reactions. Understanding the physicochemical properties, synthesis, biological interactions, and toxicity of this compound is crucial for developing safer sulfonamide-based therapeutics and for managing adverse drug reactions. This technical guide provides a comprehensive overview of this compound, including its formation, reactivity, and analytical characterization, along with detailed experimental considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of experimental results. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 131549-85-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉N₃O₄S | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 267.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | --INVALID-LINK-- |
| Appearance | Yellow to Dark Yellow Solid | --INVALID-LINK-- |
| Melting Point | >180°C (decomposition) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 472.9 ± 55.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 5.90 ± 0.50 | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, Methanol (with heating), and Ethyl Acetate (with heating). Solubility in water may vary. | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | -20°C Freezer, Under Inert Atmosphere | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the oxidation of its precursor, sulfamethoxazole hydroxylamine. The following is a generalized protocol based on the understanding of this chemical transformation.
Materials:
-
Sulfamethoxazole hydroxylamine
-
Oxidizing agent (e.g., mild oxidizing agents should be tested, such as air or a controlled amount of a chemical oxidant)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve sulfamethoxazole hydroxylamine in an anhydrous solvent under an inert atmosphere to prevent uncontrolled oxidation.
-
Introduce the oxidizing agent to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Purification of this compound
Due to the reactive nature of the nitroso group, purification requires careful handling to avoid degradation.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
Accurate and validated analytical methods are essential for the quantification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of the pure compound).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Utilize similar HPLC conditions as described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Monitor the parent ion (m/z 268.0 for [M+H]⁺) and its characteristic fragment ions for selective and sensitive detection.
Biological Activity and Toxicity
Metabolic Formation of this compound
This compound is not administered as a drug but is formed in the body through the metabolic activation of sulfamethoxazole. This multi-step process is a key event in the bioactivation of the parent drug.
Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite.
Toxicity and Hypersensitivity
The high reactivity of the nitroso group in this compound is central to its toxic effects. It can covalently bind to cellular macromolecules, particularly proteins, forming haptens. These drug-protein adducts can be recognized by the immune system, leading to hypersensitivity reactions.
The toxicity of sulfamethoxazole's reactive metabolites has been investigated in various cell types. For instance, the precursor, sulfamethoxazole hydroxylamine, exhibits toxicity in mononuclear leukocytes, with 50% toxicity observed at approximately 100 µM.[1] The antigenic threshold for T-cell proliferation in response to this compound has been estimated to be between 0.5 and 1 µM, while the toxicity threshold is between 5 and 10 µM.
Cytotoxicity Data (IC₅₀):
| Cell Line | IC₅₀ (µM) | Comments |
| Mononuclear Leukocytes | ~100 (for SMX-HA) | 50% toxicity observed at this concentration of the hydroxylamine precursor.[1] |
| T-Cells | 5 - 10 | Toxicity threshold for T-cell proliferation. |
Detoxification via Glutathione Conjugation
A primary detoxification pathway for this compound involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be more readily excreted.
Caption: Detoxification of this compound through conjugation with glutathione.
Role in Sulfamethoxazole Hypersensitivity
The formation of this compound is a critical initiating event in the proposed mechanism of sulfamethoxazole-induced hypersensitivity. The covalent binding of this reactive metabolite to proteins creates neoantigens that can trigger an immune response.
Caption: Proposed signaling pathway for sulfamethoxazole-induced hypersensitivity.
Conclusion
This compound is a key reactive metabolite in the biotransformation of sulfamethoxazole. Its ability to form protein adducts is strongly linked to the pathogenesis of sulfamethoxazole-induced hypersensitivity reactions. A thorough understanding of its chemistry, biochemistry, and toxicology is essential for researchers and drug development professionals working to mitigate the risks associated with sulfonamide antibiotics. This guide provides a foundational overview to support further investigation and the development of safer therapeutic strategies.
References
In-Depth Technical Guide: Synthesis and Characterization of 4-Nitrososulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-nitrososulfamethoxazole (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. Understanding the properties and behavior of this compound is paramount for research into drug hypersensitivity reactions, toxicology, and the development of safer sulfonamide antibiotics.
Introduction
Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic. However, its clinical use is associated with a risk of hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.[1][2] One of the key metabolites implicated in these adverse drug reactions is this compound (SMX-NO).[1][2] This highly reactive electrophile is formed in the body through the oxidation of sulfamethoxazole, proceeding via a hydroxylamine intermediate.[3]
SMX-NO can covalently bind to endogenous proteins, forming haptens that can be recognized by the immune system, leading to T-cell activation and the clinical manifestations of hypersensitivity.[4][5][6][7] Therefore, the ability to synthesize and characterize this compound is essential for researchers studying the mechanisms of these reactions and for the development of predictive toxicological models.
This technical guide details the synthesis of this compound, its purification, and its characterization using various analytical techniques.
Synthesis and Purification
The synthesis of this compound is typically achieved through the oxidation of its precursor, sulfamethoxazole hydroxylamine.[3]
Synthesis of this compound
Experimental Protocol:
-
Starting Material: Sulfamethoxazole hydroxylamine.
-
Oxidizing Agent: A mild oxidizing agent is used. Due to the lack of a specific published protocol for a particular oxidizing agent, a general approach is described. Common oxidizing agents for converting hydroxylamines to nitroso compounds include reagents like potassium dichromate in acidic medium or Caro's acid.
-
Reaction Conditions: The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system at a controlled temperature, often at or below room temperature, to minimize degradation of the product.
-
Procedure:
-
Dissolve sulfamethoxazole hydroxylamine in a suitable solvent.
-
Slowly add the oxidizing agent to the solution while stirring and maintaining the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the product is isolated from the reaction mixture.
-
Purification of this compound
Due to its reactive nature, purification of this compound requires careful handling. Recrystallization is a common method for purifying solid organic compounds.[8][9][10][11][12]
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs for recrystallization include ethanol/water or acetone/hexane.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized this compound.
General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₄S | [13][14][15] |
| Molecular Weight | 267.26 g/mol | [13][14][15] |
| Appearance | Yellow solid | [16] |
| Purity | ≥90% | [13] |
Spectroscopic Characterization
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
NMR spectroscopy provides detailed information about the chemical structure of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[18][19][20][21][22]
Experimental Protocol:
-
Dissolve a small amount of purified this compound in DMSO-d₆.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | -CH₃ |
| ~6.2 | s | 1H | Isoxazole C-H |
| ~7.8-8.2 | m | 4H | Aromatic protons |
| ~11.5 | br s | 1H | -SO₂NH- |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions.
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[23][24][25][26]
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
Expected Mass Spectrometry Data:
-
Molecular Ion: [M+H]⁺ at m/z 268 or [M-H]⁻ at m/z 266.
-
Key Fragmentation: A characteristic loss of the NO radical (30 Da) is a common fragmentation pathway for nitrosamine compounds.[24][27]
Chromatographic Characterization
HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.[28][29][30][31][32]
Experimental Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of this compound.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and the synthesized sample onto the HPLC system.
-
Determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.
-
Typical HPLC Conditions for Sulfamethoxazole and Related Compounds:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 278 nm for a derivative) |
Biological Activity and Signaling Pathways
This compound is not used therapeutically but is a key molecule in understanding the toxicology of sulfamethoxazole. Its primary biological effect is the covalent modification of proteins, leading to an immune response.
Mechanism of Action: Hapten Formation and T-Cell Activation
The electrophilic nitroso group of SMX-NO readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, to form stable covalent adducts.[4][5][33] These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells.[34] The resulting haptenated peptides are presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells, leading to their activation, proliferation, and the secretion of pro-inflammatory cytokines, which drives the hypersensitivity reaction.[1][2][6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the key processes in the synthesis, characterization, and biological action of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Signaling pathway of this compound-induced hypersensitivity.
Conclusion
This technical guide has outlined the synthesis, purification, and characterization of this compound, a key reactive metabolite of sulfamethoxazole. The provided experimental frameworks and characterization data serve as a valuable resource for researchers investigating the mechanisms of sulfonamide hypersensitivity and for professionals in drug development focused on mitigating adverse drug reactions. A thorough understanding of the chemistry and biology of this reactive intermediate is crucial for advancing the safety of this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of T-Cell Responses to SMX and SMX-NO in Co-Trimoxazole Hypersensitivity Patients Expressing HLA-B*13:01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Purification [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. veeprho.com [veeprho.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 28. nanobioletters.com [nanobioletters.com]
- 29. lcms.cz [lcms.cz]
- 30. jbms.unilag.edu.ng [jbms.unilag.edu.ng]
- 31. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 32. historymedjournal.com [historymedjournal.com]
- 33. researchgate.net [researchgate.net]
- 34. The Roles of Immunoregulatory Networks in Severe Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Reactive Metabolite: A Technical Guide to the Formation of 4-Nitrososulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanisms underlying the formation of 4-nitrososulfamethoxazole (nitroso-SMX), a reactive metabolite of the widely used antibiotic sulfamethoxazole (SMX). The formation of this metabolite is of significant interest due to its implication in idiosyncratic adverse drug reactions. This document details the two primary pathways of its formation: metabolic activation within the liver and a distinct mechanism mediated by myeloperoxidase (MPO) in neutrophils. It provides a comprehensive overview of the experimental protocols, quantitative data, and the intricate signaling and chemical pathways involved.
Executive Summary
Sulfamethoxazole, a sulfonamide antibiotic, can be bioactivated to a reactive nitroso metabolite, this compound. This transformation is a critical area of study in drug metabolism and toxicology, as nitroso-SMX is believed to be a key player in the development of hypersensitivity reactions associated with sulfamethoxazole therapy. Two distinct pathways contribute to its formation:
-
Metabolic Activation Pathway: Occurring predominantly in the liver, this pathway involves the cytochrome P450-mediated oxidation of sulfamethoxazole to its hydroxylamine derivative (SMX-HA), which is subsequently oxidized to the nitroso form.
-
Myeloperoxidase (MPO) Mediated Pathway: In activated neutrophils, the enzyme myeloperoxidase catalyzes the formation of reactive halogenating species, leading to the transformation of sulfamethoxazole into reactive intermediates that can culminate in the formation of this compound.
This guide will delve into the intricate details of both pathways, presenting the available quantitative data and experimental methodologies to provide a thorough understanding for researchers in the field.
Metabolic Activation Pathway in the Liver
The primary route for the formation of this compound is through metabolic activation in the liver. This process is a two-step oxidation reaction.
N-Hydroxylation of Sulfamethoxazole
The initial and rate-limiting step is the N-oxidation of the aromatic amine of sulfamethoxazole to form sulfamethoxazole hydroxylamine (SMX-HA). This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, in human liver microsomes.[] The reaction is dependent on the presence of NADPH as a cofactor.[2]
Oxidation of Sulfamethoxazole Hydroxylamine to this compound
Sulfamethoxazole hydroxylamine is a relatively unstable intermediate that can undergo further oxidation to form the highly reactive this compound. This oxidation can occur via autooxidation.[3] However, this process is significantly influenced by the cellular redox environment.
The presence of reduced glutathione (GSH) can prevent the autooxidation of SMX-HA to nitroso-SMX.[3] GSH can react with nitroso-SMX to form a conjugate, thus detoxifying the reactive metabolite.[3][4]
Quantitative Data
The following table summarizes the available quantitative data on the metabolic formation of sulfamethoxazole hydroxylamine.
| Parameter | Value | Matrix | Reference |
| SMX-HA formation rate (by cytochrome b5, NADH-cytochrome b5 reductase and CYP2D) | 0.65 ± 0.1 nmol SMX/min/mg protein | Purified pig liver microsomal enzyme system | [5] |
| SMX-HA formation rate (by cytochrome b5 and NADH-cytochrome b5 reductase) | 0.37 ± 0.15 nmol SMX/min/mg protein | Purified pig liver microsomal enzyme system | [5] |
Note: Data on the direct quantitative yield and kinetics of this compound formation from sulfamethoxazole in human liver microsomes is limited in the reviewed literature.
Experimental Protocols
This protocol outlines a general procedure for studying the metabolism of sulfamethoxazole in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Sulfamethoxazole solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm a solution of human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add sulfamethoxazole to the microsomal suspension to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the presence of sulfamethoxazole and its metabolites, including SMX-HA and nitroso-SMX, using a validated LC-MS/MS method.
Myeloperoxidase (MPO) Mediated Pathway in Neutrophils
A secondary, yet significant, pathway for the formation of reactive sulfamethoxazole metabolites, including precursors to this compound, occurs in activated neutrophils through the action of myeloperoxidase (MPO).
The Role of Myeloperoxidase
MPO is a heme-containing enzyme released by neutrophils during inflammation. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][6][7]
Formation of N-Chlorosulfamethoxazole
Sulfamethoxazole can be N-chlorinated by the MPO/H₂O₂/Cl⁻ system to form N-chlorosulfamethoxazole.[2] This reactive intermediate is relatively stable but can react rapidly with various cellular components. While the direct conversion of N-chlorosulfamethoxazole to this compound is not explicitly detailed in the available literature, it is considered a key reactive metabolite that can lead to protein haptenation and cellular toxicity.
Quantitative Data
Quantitative data on the yield and kinetics of this compound formation specifically via the MPO pathway is currently scarce in the scientific literature. Research has primarily focused on the formation of N-chlorosulfamethoxazole and its subsequent covalent binding to cellular proteins.[2]
Experimental Protocols
This protocol describes a general method to study the MPO-mediated metabolism of sulfamethoxazole.
Materials:
-
Human Myeloperoxidase (MPO)
-
Sulfamethoxazole solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., sodium thiosulfate)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing sulfamethoxazole and NaCl in phosphate buffer.
-
Add MPO to the reaction mixture.
-
Initiate the reaction by adding a controlled amount of H₂O₂.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Add an internal standard and process the sample for LC-MS/MS analysis to identify and quantify the formation of reactive metabolites like N-chlorosulfamethoxazole.
Visualization of Pathways and Workflows
Metabolic Activation Pathway of Sulfamethoxazole
Caption: Metabolic activation of sulfamethoxazole to this compound in the liver.
Myeloperoxidase (MPO) Mediated Pathway
Caption: MPO-mediated formation of reactive sulfamethoxazole intermediates in neutrophils.
Experimental Workflow for In Vitro Metabolism Studies
References
- 2. N-chlorination of sulfamethoxazole and dapsone by the myeloperoxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of sulfamethoxazole and dapsone hydroxylamines by a microsomal enzyme system purified from pig liver and pig and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. waters.com [waters.com]
The Pivotal Role of 4-Nitrososulfamethoxazole in Sulfamethoxazole Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 4-nitrososulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (SMX). SMX is widely used in clinical practice, but its association with hypersensitivity reactions has prompted extensive research into its metabolic pathways and the immunological consequences of its biotransformation. This document summarizes the current understanding of SMX-NO's formation, its interaction with cellular components, and its central role in initiating adverse immune responses. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and drug development efforts in this area.
Introduction to Sulfamethoxazole Metabolism
Sulfamethoxazole is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. While N-acetylation is a major detoxification pathway, a critical bioactivation pathway leads to the formation of reactive metabolites implicated in hypersensitivity reactions. This pathway involves the N-hydroxylation of the aromatic amine of SMX to form N-hydroxysulfamethoxazole (SMX-NHOH), which is subsequently oxidized to the highly reactive this compound (SMX-NO).
Formation of this compound
The generation of SMX-NO is a two-step oxidative process.
-
Step 1: N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the parent drug, SMX. This reaction is primarily catalyzed by the polymorphic enzyme CYP2C9 in the liver.[1] Peroxidases, such as myeloperoxidase (MPO) , found in immune cells like neutrophils and dendritic cells, can also contribute to this bioactivation, particularly in extrahepatic tissues.[2]
-
Step 2: Oxidation: The resulting hydroxylamine, SMX-NHOH, is unstable and readily undergoes auto-oxidation or enzymatic oxidation to form the nitroso electrophile, SMX-NO.
This metabolic activation is a critical event, as SMX-NO is a potent electrophile capable of covalently binding to cellular macromolecules, a process known as haptenation.
Quantitative Data on Sulfamethoxazole Metabolism and Detection
The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the detection of its metabolites.
Table 1: Kinetic Parameters for Sulfamethoxazole N-hydroxylation by CYP2C9
| CYP2C9 Allele | Intrinsic Clearance (Clint) for SMX N-hydroxylation (relative to wild-type) | Reference |
| Wild-type (CYP2C91) | 1.0 | [1] |
| CYP2C92 (Arg144Cys) | ~0.33 | [1] |
| CYP2C9*3 (Ile359Leu) | ~0.05 | [1] |
Table 2: Concentrations of Sulfamethoxazole and its Metabolites in Human Plasma and Urine
| Analyte | Matrix | Concentration Range | Reference |
| Sulfamethoxazole (SMX) | Plasma | 5 - 100 µg/mL | [3] |
| Sulfamethoxazole (SMX) | Urine | 5 - 80 µg/mL | [3] |
| N4-acetylsulfamethoxazole | Plasma | Not specified | [3] |
| N4-acetylsulfamethoxazole | Urine | Not specified | [3] |
| SMX-hydroxylamine (SMX-NHOH) | Urine | 3.1% ± 0.7% of excreted drug in 24h | [2] |
Table 3: Detection Limits for Sulfamethoxazole and Trimethoprim using LC-MS/MS
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Sulfamethoxazole (SMX) | 27.94 nM | 93.12 nM | [4] |
| Trimethoprim (TMP) | 21.56 nM | 71.88 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantification of Sulfamethoxazole and its Metabolites by HPLC-MS/MS
Objective: To quantify the levels of sulfamethoxazole and its primary metabolites in biological matrices (plasma, urine).
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
-
Optimize parameters such as gas temperature (e.g., 350°C), gas flow (e.g., 10 L/min), and nebulizer pressure (e.g., 50 psi).[5]
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[6]
-
In Vitro Lymphocyte Transformation Test (LTT) for Sulfamethoxazole Hypersensitivity
Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) from patients with a history of SMX hypersensitivity upon re-exposure to the drug or its metabolites in vitro.
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from heparinized blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture:
-
Culture the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).[7]
-
Expose the cells to a range of concentrations of the test substance (e.g., sulfamethoxazole at 3.1, 6.25, 12.5, 25, 50, and 100 µg/mL).[7]
-
Include a negative control (cells in media alone) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).[7]
-
-
Proliferation Assay:
-
Incubate the cultures for 6 days at 37°C in a 5% CO2 atmosphere.[7]
-
Assess lymphocyte proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA using a scintillation counter.
-
Colorimetric Assays: Use non-radioactive assays such as MTT or XTT, which measure the metabolic activity of proliferating cells.[7]
-
CyQUANT™ NF Cell Proliferation Assay: This method uses a fluorescent dye that binds to cellular DNA.[7]
-
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures to that of the negative control cultures.
-
An SI value ≥ 3 is typically considered a positive result.[8]
-
Flow Cytometry Analysis of Dendritic Cell Maturation
Objective: To evaluate the effect of sulfamethoxazole and its metabolites on the maturation of dendritic cells (DCs) by measuring the expression of co-stimulatory molecules.
Methodology:
-
Dendritic Cell Generation:
-
Generate monocyte-derived DCs (Mo-DCs) by culturing peripheral blood monocytes with GM-CSF and IL-4 for 5-7 days.[9]
-
-
Cell Treatment:
-
Expose the immature DCs to the test compounds (e.g., SMX, SMX-NO) or a positive control (e.g., lipopolysaccharide, LPS) for 24-48 hours.
-
-
Antibody Staining:
-
Flow Cytometry Acquisition and Analysis:
Signaling Pathways and Experimental Workflows
Metabolic Bioactivation of Sulfamethoxazole
The following diagram illustrates the metabolic pathway from sulfamethoxazole to its reactive nitroso metabolite.
Haptenation and Immune Response Initiation
SMX-NO, being highly reactive, can covalently bind to proteins, forming hapten-protein adducts. These neoantigens are then processed and presented by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and the initiation of a hypersensitivity reaction.
Experimental Workflow for In Vitro Immunogenicity Assessment
The following diagram outlines a typical workflow for assessing the immunogenic potential of a drug candidate in vitro.
Conclusion
The metabolic bioactivation of sulfamethoxazole to this compound is a critical initiating event in the pathogenesis of SMX-induced hypersensitivity reactions. The formation of SMX-NO, its subsequent covalent binding to proteins, and the resulting activation of the immune system underscore the importance of understanding drug metabolism in predicting and mitigating adverse drug reactions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of SMX hypersensitivity and to develop safer therapeutic agents. A thorough characterization of the immunogenic potential of drug candidates and their metabolites is essential for ensuring patient safety.
References
- 1. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell–Mediated Hypersensitivity Reactions to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Delving into the Bioactivation of Sulfamethoxazole: An In-depth Technical Guide to Early Reactive Metabolite Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal research on the discovery and characterization of sulfamethoxazole (SMX) reactive metabolites. It is designed to offer a detailed understanding of the metabolic pathways, experimental methodologies, and key quantitative data that formed the foundation of our current knowledge in this critical area of drug metabolism and safety.
Introduction: The Imperative to Understand Sulfamethoxazole Bioactivation
Sulfamethoxazole, a widely used sulfonamide antibiotic, has long been associated with idiosyncratic adverse drug reactions, particularly hypersensitivity reactions. Early investigations hypothesized that these reactions were not caused by the parent drug itself, but rather by chemically reactive metabolites capable of covalently binding to cellular macromolecules, such as proteins, and eliciting an immune response. This guide focuses on the foundational studies that identified the metabolic pathways leading to these reactive species and the experimental approaches used to characterize them.
The Metabolic Activation Pathway of Sulfamethoxazole
The primary route of sulfamethoxazole bioactivation involves its oxidation to a hydroxylamine metabolite (SMX-HA), which is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO). This metabolic cascade is predominantly catalyzed by cytochrome P450 enzymes in the liver.
The Role of Cytochrome P450 2C9 (CYP2C9)
Early research identified CYP2C9 as the principal enzyme responsible for the N-hydroxylation of sulfamethoxazole in human liver microsomes[1]. The formation of SMX-HA was shown to be an NADPH-dependent process[2]. Studies using human liver microsomes demonstrated a strong correlation between the rate of SMX-HA formation and tolbutamide hydroxylase activity, a known marker for CYP2C9 activity[1]. Furthermore, the reaction was significantly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9[1].
Formation of the Ultimate Reactive Metabolite: Nitroso-Sulfamethoxazole
The hydroxylamine metabolite (SMX-HA) is a relatively stable intermediate that can be further oxidized to the highly electrophilic nitroso-sulfamethoxazole (SMX-NO). SMX-NO is considered the ultimate reactive metabolite responsible for forming covalent adducts with proteins[3][4]. Due to its high reactivity and instability in aqueous solutions, direct detection and quantification of SMX-NO in vivo are challenging. Its presence and activity are often inferred through the detection of its downstream products and protein adducts.
Experimental Protocols
This section details the methodologies adapted from early studies for the synthesis of reactive metabolites and the assessment of their formation and covalent binding.
Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)
The synthesis of the hydroxylamine metabolite was a crucial step in enabling direct studies of its properties and toxicity.
Protocol:
-
Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.
-
Step 1: Synthesis of N-(4-nitrophenyl)-sulfamethoxazole: React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole.
-
Step 2: Reduction to Hydroxylamine: The resulting nitro derivative is reduced to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.
-
Purification: The synthesized SMX-HA is purified for subsequent in vitro experiments.
In Vitro Incubation with Liver Microsomes for Metabolite Formation
This protocol outlines the general procedure for studying the metabolism of sulfamethoxazole in a controlled in vitro environment.
Protocol:
-
Preparation of Incubation Mixture:
-
To a microcentrifuge tube, add 100 mM phosphate buffer (pH 7.4).
-
Add human liver microsomes (typically 0.5 to 1.0 mg/mL final concentration).
-
Add sulfamethoxazole (from a stock solution in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.
In Vitro Covalent Binding Assay using Radiolabeled Sulfamethoxazole
This assay is designed to quantify the extent of irreversible binding of reactive metabolites to microsomal proteins.
Protocol:
-
Incubation: Perform an in vitro microsomal incubation as described in section 3.2, but using radiolabeled sulfamethoxazole (e.g., [¹⁴C]-SMX).
-
Protein Precipitation and Washing: After incubation, precipitate the microsomal proteins by adding a larger volume of an organic solvent (e.g., methanol or acetonitrile).
-
Repeated Washing: Pellet the protein by centrifugation and repeatedly wash the pellet with the organic solvent to remove any non-covalently bound radioactivity. This is a critical step to ensure that only irreversibly bound radiolabel is measured.
-
Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., sodium dodecyl sulfate solution).
-
Quantification of Radioactivity: Measure the radioactivity in the solubilized protein sample using liquid scintillation counting.
-
Protein Quantification: Determine the protein concentration in an aliquot of the solubilized sample using a standard protein assay (e.g., BCA assay).
-
Calculation of Covalent Binding: Express the extent of covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.
HPLC Method for the Analysis of Sulfamethoxazole and its Metabolites
High-performance liquid chromatography is a fundamental technique for separating and quantifying the parent drug and its metabolites.
Protocol Example:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6.15) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Protein precipitation of the incubation mixture with acetonitrile, followed by centrifugation and injection of the supernatant.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from early research on sulfamethoxazole metabolism and bioactivation.
Table 1: In Vitro Inhibition of CYP2C9 by Sulfamethoxazole
| Enzyme Source | Substrate | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| Human Liver Microsomes | Tolbutamide | Sulfamethoxazole | 544 | 271 | Competitive |
| Recombinant CYP2C9 | Tolbutamide | Sulfamethoxazole | 456 | - | - |
| Human Liver Microsomes | Glimepiride | Sulfamethoxazole | 400 | 290 | Competitive |
Data compiled from multiple sources.[5][6]
Table 2: Urinary Excretion of Sulfamethoxazole and Metabolites in Humans
| Compound | Percentage of Dose Excreted in Urine (24h) |
| Sulfamethoxazole (unchanged) | ~10-16.5% |
| N⁴-acetyl-sulfamethoxazole | ~46.2-50% |
| Sulfamethoxazole Hydroxylamine | ~2.4-3.1% |
Data represents findings from early in vivo studies in healthy volunteers.[2]
Conclusion
The early studies on the discovery of sulfamethoxazole reactive metabolites were instrumental in establishing the fundamental mechanisms underlying its potential for idiosyncratic toxicity. The identification of CYP2C9 as the key bioactivating enzyme and the characterization of the hydroxylamine and nitroso metabolites provided a solid foundation for subsequent research in drug safety and toxicology. The experimental protocols developed during this period, particularly those for in vitro metabolism and covalent binding studies, remain relevant and form the basis of many contemporary drug safety assessment strategies. This guide serves as a testament to the importance of these foundational investigations in our ongoing efforts to develop safer medicines.
References
- 1. N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel non-labile covalent binding of sulfamethoxazole reactive metabolites to cultured human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Nitrososulfamethoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrososulfamethoxazole (CAS No. 131549-85-4), a significant metabolite of the antibiotic sulfamethoxazole. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. While direct experimental spectra for this compound are not publicly available, this guide synthesizes expected spectroscopic data based on the analysis of its parent compound, sulfamethoxazole, and its derivatives, alongside established principles of spectroscopic interpretation.
Molecular Structure and Properties
-
IUPAC Name: N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide[3]
-
Appearance: Expected to be a colored solid, given the presence of the nitroso chromophore.
Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the known spectroscopic data of sulfamethoxazole and related nitroso-aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the -SO₂- group |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the -N=O group |
| ~6.8 | Singlet | 1H | Isoxazole ring proton |
| ~2.4 | Singlet | 3H | Methyl group on the isoxazole ring |
| ~11.0 | Singlet (broad) | 1H | Sulfonamide N-H proton |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O of the isoxazole ring |
| ~160 | C-N of the isoxazole ring |
| ~150 | Aromatic carbon attached to the -N=O group |
| ~145 | Aromatic carbon attached to the -SO₂- group |
| ~129 | Aromatic C-H carbons |
| ~122 | Aromatic C-H carbons |
| ~96 | C-H of the isoxazole ring |
| ~12 | Methyl carbon on the isoxazole ring |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 267.03 | [M]⁺ (Molecular Ion) |
| 237.04 | [M-NO]⁺ |
| 172.01 | [C₆H₄NO₂S]⁺ |
| 156.01 | [C₆H₄O₂S]⁺ |
| 108.02 | [C₆H₄NO]⁺ |
| 92.05 | [C₆H₆N]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Sulfonamide) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | C=N Stretch (Isoxazole) |
| ~1520 | Strong | N=O Stretch (Nitroso) |
| ~1475 | Medium | Aromatic C=C Stretch |
| ~1340 & ~1160 | Strong | Asymmetric and Symmetric SO₂ Stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical practices for compounds of this nature.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, data would be acquired with a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1.0 second over 16 scans. For ¹³C NMR, spectra would be acquired with a spectral width of 0 to 200 ppm, a pulse width of 30 degrees, and a relaxation delay of 2.0 seconds over 1024 scans, with broadband proton decoupling.
Mass Spectrometry
Mass spectral analysis would be performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS). The sample would be dissolved in an appropriate solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion (m/z 267) would be isolated and subjected to collision-induced dissociation (CID) with argon gas, and the resulting fragment ions would be analyzed.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data from a certified reference standard. Commercial suppliers of this compound typically provide a Certificate of Analysis with accompanying spectroscopic data.[1]
References
In Vivo Formation and Detection of 4-Nitrososulfamethoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with idiosyncratic hypersensitivity reactions, the mechanisms of which are not fully elucidated. A leading hypothesis implicates the bioactivation of SMX to reactive metabolites, namely sulfamethoxazole hydroxylamine (SMX-NHOH) and its subsequent oxidation product, 4-nitrososulfamethoxazole (SMX-NO). This technical guide provides an in-depth overview of the in vivo formation of SMX-NO, its interaction with cellular components, and detailed methodologies for its detection and quantification in biological matrices.
In Vivo Formation of this compound
The bioactivation of sulfamethoxazole to its reactive nitroso metabolite is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the N-hydroxylation of the aromatic amine of SMX to form SMX-NHOH. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 being a major contributor in humans.[1][2] Subsequently, SMX-NHOH can undergo a one-electron oxidation to a short-lived nitroxide radical, which is then further oxidized to the highly reactive electrophile, this compound (SMX-NO).
Once formed, SMX-NO is unstable and can covalently bind to cellular macromolecules, particularly proteins, through interactions with nucleophilic residues such as cysteine. This process, known as haptenation, is believed to be a critical event in initiating an immune response, leading to the clinical manifestations of SMX hypersensitivity.[3]
Detoxification Pathways
The in vivo concentration of SMX-NO is modulated by competing detoxification pathways. A primary detoxification mechanism involves the reduction of SMX-NO and SMX-NHOH back to the parent drug, SMX. This can be mediated by antioxidants such as glutathione (GSH) and ascorbate.[4][5][6] The NADH-cytochrome b5/cytochrome b5 reductase complex also plays a role in the detoxification of SMX-NHOH.[4] Deficiencies in these detoxification pathways may lead to an accumulation of reactive metabolites and an increased risk of hypersensitivity reactions.[4]
Data Presentation
Quantitative Data on Sulfamethoxazole Metabolism and Detection
The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the analytical methods for the detection of its metabolites.
| Parameter | Value | Species/System | Reference |
| SMX-NHOH in Urine | 3.1% ± 0.7% of excreted drug in 24h | Human | [7] |
| SMX Dose | 1000 mg (single oral dose) | Human | [7] |
| Total SMX Excretion in 24h | 54% of ingested dose | Human | [7] |
Table 1: In Vivo Metabolism of Sulfamethoxazole in Humans
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | SMX, N4-acetyl-SMX | 1.0 - 150 µg/mL | Not Reported | Not Reported | [2] |
| LC-MS/MS | SMX, N4-acetyl-SMX | 0.1 - 50 µg/mL | Not Reported | Not Reported | [2] |
| LC-MS/MS | Nitric Oxide (via carboxy-PTI) | 5 nM - 1 µM | Not Reported | Not Reported | [8] |
Table 2: Comparison of Analytical Methods for Sulfamethoxazole and its Metabolites
Experimental Protocols
In Vivo Animal Study for SMX-NO Formation
This protocol describes a general procedure for administering sulfamethoxazole to rats to study the in vivo formation of its reactive metabolites.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sulfamethoxazole (SMX)
-
Vehicle for SMX administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimatize rats for at least one week prior to the experiment.
-
Prepare a suspension of SMX in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer a single dose of the SMX suspension to the rats via oral gavage or intraperitoneal injection.[3][9]
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, anesthetize the rats.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately place the blood samples on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver). Homogenize the tissues and store them at -80°C.
LC-MS/MS Protocol for the Quantification of SMX-NO in Plasma
This protocol provides a general method for the extraction and quantification of SMX and its metabolites from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high reactivity and instability of SMX-NO, its direct measurement is challenging. Therefore, its formation is often inferred by trapping it with a suitable agent or by measuring its more stable precursor, SMX-NHOH.
Materials:
-
Rat plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of SMX)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
LC-MS/MS system with a C18 column
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMX, SMX-NHOH, and the internal standard.
Mandatory Visualizations
Caption: Metabolic pathway of sulfamethoxazole bioactivation and detoxification.
Caption: General experimental workflow for in vivo metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrososulfamethoxazole: A Technical Guide to Chemical Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a nitroso derivative, it is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the sulfamethoxazole structure, which significantly influences its biological activity and chemical stability. The formation of SMX-NO has been implicated in the idiosyncratic toxicity associated with sulfamethoxazole, making the study of its stability and degradation crucial for understanding its toxicological profile and for the development of safer drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability and degradation pathways of this compound.
Chemical Properties
| Property | Value | Source |
| CAS Number | 131549-85-4 | [1] |
| Molecular Formula | C₁₀H₉N₃O₄S | [1] |
| Molecular Weight | 267.26 g/mol | [2] |
| Appearance | Yellow to Dark Yellow Solid | [3] |
| Solubility | Soluble in organic solvents; variable solubility in water. | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [3] |
Chemical Stability
The intrinsic chemical stability of this compound is a critical factor in its reactivity and toxic potential. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and understand the molecule's stability profile. According to the International Council for Harmonisation (ICH) guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, heat, and light.[3][4][5]
While specific quantitative stability data for this compound is not extensively available in the public domain, this section outlines the expected stability profile based on the chemistry of nitroso compounds and related research on sulfamethoxazole degradation.
Hydrolytic Stability
The susceptibility of a drug substance to hydrolysis is evaluated across a wide range of pH values.[6] For this compound, hydrolysis would likely involve the cleavage of the sulfonamide bond or reactions involving the nitroso group.
Quantitative Data on Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Data not available | Expected: Sulfanilamide, 3-amino-5-methylisoxazole, and other related compounds. | |
| Neutral (e.g., pH 7) | Data not available | ||
| Basic (e.g., 0.1 N NaOH) | Data not available |
Photostability
Photostability testing is crucial to determine if a substance is prone to degradation upon exposure to light.[5] Nitroso compounds can be susceptible to photolytic cleavage.
Quantitative Data on Photostability of this compound
| Light Source | Intensity | Duration | Degradation (%) | Degradation Products |
| UV Irradiation | ICH compliant | ICH compliant | Data not available | Expected: Denitrosation products, ring-opened products. |
| Visible Light | ICH compliant | ICH compliant | Data not available |
Thermal Stability
Thermal degradation studies help to understand the stability of the molecule at elevated temperatures.
Quantitative Data on Thermal Stability of this compound
| Temperature (°C) | Duration | Degradation (%) | Degradation Products |
| Various | Various | Data not available | Based on studies of sulfamethoxazole, thermal degradation may lead to the release of aniline and 3-amino-5-methylisoxazole.[7] |
Degradation Pathways
The degradation of this compound can proceed through several pathways, including reaction with biological nucleophiles and abiotic degradation under various environmental conditions.
Reaction with Glutathione and Thiols
A primary detoxification and degradation pathway for this compound in biological systems is its reaction with reduced glutathione (GSH) and other cellular thiols, such as cysteine residues in proteins.[3][4]
-
Formation of a Semimercaptal Conjugate: GSH rapidly reacts with the electrophilic nitroso group of SMX-NO to form a labile N-hydroxy-sulfenamide (semimercaptal) conjugate.[3]
-
Rearrangement to Sulfinamide: This initial adduct can rapidly rearrange to a more stable sulfinamide conjugate.[3]
-
Thiolytic Cleavage: At physiologically relevant concentrations of GSH, the semimercaptal can undergo thiolytic cleavage to regenerate sulfamethoxazole hydroxylamine (SMX-NHOH).[4]
-
Protein Adduct Formation: SMX-NO can also react with cysteine residues in proteins, leading to the formation of various adducts, including sulfinamide, N-hydroxysulfinamide, and N-hydroxysulfonamide adducts. This protein haptenation is thought to be a key step in initiating an immune response.[3]
Caption: Reaction of this compound with glutathione and protein thiols.
Abiotic Degradation Pathways
While specific studies on the abiotic degradation of this compound are limited, the following pathways can be inferred based on its chemical structure and the degradation of the parent compound, sulfamethoxazole.
-
Hydrolysis: Cleavage of the S-N bond is a likely hydrolytic pathway, leading to the formation of sulfanilic acid derivatives and 3-amino-5-methylisoxazole.
-
Photolysis: Exposure to UV light may lead to the cleavage of the nitroso group (denitrosation) or rearrangement of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, fragmentation of the molecule is expected, potentially initiated by the cleavage of the weaker bonds in the structure. Two main thermal degradation pathways for the parent sulfamethoxazole have been proposed, which involve the initial release of aniline followed by SO₂ and 3-amino-5-methylisoxazole.[7]
Caption: Potential abiotic degradation pathways of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following sections provide generalized methodologies based on ICH guidelines and common practices in pharmaceutical analysis.
Synthesis of this compound
While various methods exist for the synthesis of C-nitroso compounds, a common approach for aromatic nitroso compounds involves the nitrosation of an appropriate precursor. For this compound, this would typically involve the controlled oxidation of sulfamethoxazole hydroxylamine or the direct nitrosation of a suitable sulfamethoxazole derivative. A general procedure for the nitrosation of tertiary aromatic amines involves the use of nitrous acid.[8]
Illustrative Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Forced Degradation Studies
Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify degradation products and establish the intrinsic stability of the molecule.[4][6]
1. Hydrolysis Study:
-
Procedure: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.
-
Conditions: Incubate the solutions at a specified temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method.
2. Photostability Study:
-
Procedure: Expose a solution of this compound and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Control: Protect a parallel set of samples from light.
-
Sampling and Analysis: Analyze the samples at appropriate time intervals.
3. Thermal Stability Study:
-
Procedure: Expose the solid this compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.
-
Sampling and Analysis: Analyze the samples at different time points.
4. Oxidative Degradation Study:
-
Procedure: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Maintain the solution at room temperature.
-
Sampling and Analysis: Monitor the degradation over time.
Analytical Methodology
A validated stability-indicating analytical method is essential for forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common technique.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) or MS/MS |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Workflow for Stability Sample Analysis
Caption: Workflow for the analysis of stability samples of this compound.
Conclusion
This compound is a reactive metabolite of sulfamethoxazole with significant implications for the drug's safety profile. While its reactivity with biological thiols is a key degradation pathway leading to detoxification or protein haptenation, a comprehensive understanding of its intrinsic chemical stability under various abiotic conditions is still lacking in publicly available literature. This technical guide has summarized the known chemical properties and degradation pathways and has provided a framework for conducting systematic stability studies based on established regulatory guidelines and analytical methodologies. Further research focusing on generating quantitative stability data for this compound is crucial for a complete risk assessment and for the development of safer sulfonamide-based therapeutics.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Nitrososulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 4-Nitrososulfamethoxazole, a significant transformation product of the antibiotic sulfamethoxazole. The following sections offer comprehensive methodologies for detection and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and method validation data.
Introduction
This compound is a metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. Monitoring its presence in various matrices, including environmental samples and biological fluids, is crucial for understanding the fate of the parent drug and assessing potential toxicological risks. The analytical methods detailed herein provide robust and reliable approaches for the quantification of this compound.
Analytical Methods Overview
Two primary analytical techniques are presented for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection and confirmation in complex matrices.[1][2][3]
The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analytical methods described. This data is compiled from studies on sulfamethoxazole and its metabolites and provides an expected performance range for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.01 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.05 - 1.0 ng/L |
| Linearity (R²) | > 0.995 | > 0.999 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and pre-concentration of this compound from environmental water samples such as river water, groundwater, and wastewater.[4][5]
Materials:
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the HLB cartridge.
-
Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.[4]
-
-
Sample Loading:
-
Adjust the pH of the water sample (typically 1 L) to ~3 with formic acid.
-
Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[4]
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a high vacuum for at least 30 minutes to remove residual water.[6]
-
-
Elution:
-
Elute the retained analytes with two 4 mL aliquots of methanol.[4]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for analysis.
-
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices or after effective cleanup.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to acidified water.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The optimal wavelength for this compound should be determined by scanning a standard solution. Based on the nitroso- chromophore, a wavelength in the range of 300-350 nm is expected.
-
Injection Volume: 20 µL
Protocol:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the this compound concentration using the calibration curve.
LC-MS/MS Method
This method provides high sensitivity and selectivity for the detection of this compound, particularly in complex matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₉N₃O₄S), the molecular weight is 267.26 g/mol , so the precursor ion will be m/z 268.
-
Product ions need to be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the fragmentation of the sulfonyl bond or the isoxazole ring. Two intense and specific product ions should be selected for quantification and confirmation.
-
-
Ion Source Parameters: These should be optimized for the specific instrument but typical values include:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Protocol:
-
Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, cone voltage, and collision energy.
-
Prepare a series of calibration standards in a matrix blank (if available) to account for matrix effects.
-
Inject the standards and prepared samples into the LC-MS/MS system.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Concluding Remarks
The protocols provided in this document offer a comprehensive guide for the analytical determination of this compound. Proper method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is essential before applying these methods to routine analysis. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical needs, with LC-MS/MS offering superior sensitivity and selectivity for trace-level analysis in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. ijrpb.com [ijrpb.com]
Application Note: Quantification of 4-Nitrososulfamethoxazole using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-Nitrososulfamethoxazole. This method is applicable for the analysis of this compound in various sample matrices, ensuring high sensitivity, accuracy, and precision. The provided protocols are designed to be readily implemented in a laboratory setting for research, quality control, and drug development purposes.
Introduction
This compound is a metabolite and a potential degradation product of the widely used sulfonamide antibiotic, sulfamethoxazole.[1] Due to the potential toxicological concerns associated with nitroso compounds, a sensitive and reliable analytical method for the quantification of this compound is crucial. This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Sulfamethoxazole reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 40:60 (v/v) ratio. The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 330 nm |
| Run Time | 15 minutes |
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): A protein precipitation step is required. To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
Method Validation
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy of the method should be determined by recovery studies. This is done by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: The precision of the method should be evaluated at three different concentration levels (low, medium, and high) by performing multiple injections on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 | |
| 20.0 | |
| Correlation Coefficient (r²) |
Table 2: Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| Low | ||||
| Medium | ||||
| High |
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship of the method validation process.
References
Application Note: Quantitative Analysis of 4-Nitrososulfamethoxazole in Human Plasma by LC-MS/MS
Abstract
This application note presents a proposed methodology for the quantitative analysis of the reactive metabolite 4-Nitrososulfamethoxazole (SMX-NO) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sulfamethoxazole is an antibiotic known to cause hypersensitivity reactions, which are thought to be mediated by its bioactivation to reactive metabolites, including SMX-NO. Due to the inherent instability of SMX-NO, this protocol incorporates a chemical trapping strategy with glutathione (GSH) to form a stable conjugate (SMX-SG), enabling reliable quantification. The proposed method involves protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides detailed protocols and target analytical parameters essential for researchers, scientists, and drug development professionals investigating the role of reactive metabolites in drug-induced toxicity.
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic. A significant concern with its use is the incidence of hypersensitivity reactions, ranging from mild rashes to severe, life-threatening conditions. Evidence suggests that these reactions are not caused by the parent drug but by reactive metabolites formed during its biotransformation. The metabolic pathway involves oxidation of the aromatic amine of SMX to N-hydroxyl-sulfamethoxazole (SMX-NHOH), which is subsequently oxidized to the highly reactive this compound (SMX-NO).[1][2] This electrophilic intermediate can covalently bind to cellular macromolecules, including proteins, initiating an immune response.
Quantifying reactive metabolites like SMX-NO in biological matrices is challenging due to their low concentrations and inherent instability.[3] Standard bioanalytical methods often fail to detect these transient species. To overcome this, chemical trapping with nucleophilic agents such as glutathione (GSH) can be employed.[4][5][6][7] GSH reacts with the electrophilic SMX-NO to form a stable, readily analyzable glutathione conjugate (SMX-SG). This application note details a proposed LC-MS/MS method for the indirect quantification of SMX-NO in human plasma by measuring its stable SMX-SG conjugate.
Metabolic Pathway of Sulfamethoxazole Bioactivation
The bioactivation of sulfamethoxazole to its reactive nitroso metabolite is a two-step enzymatic process primarily occurring in the liver. This pathway is a critical area of study in understanding the mechanisms of SMX-induced hypersensitivity.
Experimental Protocols
Disclaimer: This is a proposed protocol. Method development and validation are required before application to clinical or research samples.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Reagents: Formic acid (FA), Glutathione (GSH), Ammonium acetate.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Analytical Standards: this compound (if available for synthesis of conjugate), Sulfamethoxazole-Glutathione conjugate (SMX-SG) reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., SMX-SG-d5.
Sample Preparation: Protein Precipitation and Chemical Trapping
This procedure is designed to simultaneously precipitate plasma proteins and trap the unstable SMX-NO metabolite. All steps should be performed promptly and at low temperatures to minimize analyte degradation.
-
Prepare Precipitation Solution: Prepare a solution of 10 mM Glutathione (GSH) in ice-cold Acetonitrile.
-
Sample Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., SMX-SG-d5 in 50:50 MeOH:Water) to each plasma sample.
-
Precipitation and Trapping: Add 400 µL of the ice-cold 10 mM GSH in ACN solution to each plasma sample.
-
Vortexing: Immediately cap and vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and efficient trapping.
-
Incubation: Incubate the samples at 4°C for 20 minutes to allow for complete reaction and precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Mix thoroughly before injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Proposed Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC / HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Table 2: Proposed Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The following MRM transitions are proposed based on the structure of the SMX-SG conjugate. The precursor ion is the protonated molecule [M+H]+. Product ions are hypothesized based on known fragmentation patterns of glutathione conjugates (neutral loss of pyroglutamic acid, 129 Da) and the fragmentation of sulfamethoxazole itself.[8][9] Collision energies (CE) must be optimized empirically.
Table 3: Proposed MRM Transitions for SMX-SG and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Proposed CE (eV) | Role |
|---|---|---|---|---|---|
| SMX-SG | 575.2 | 446.1 (Loss of 129) | 100 | 20-30 | Quantifier |
| SMX-SG | 575.2 | 156.1 (SMX fragment) | 100 | 35-45 | Qualifier |
| SMX-SG-d5 (SIL-IS) | 580.2 | 451.1 (Loss of 129) | 100 | 20-30 | Quantifier |
Experimental Workflow Visualization
The following diagram illustrates the proposed workflow from sample collection to data analysis for the quantification of this compound.
Quantitative Data and Method Validation
As this is a proposed method, experimental data is not available. A full method validation according to regulatory guidelines (e.g., FDA or EMA) would be required. The following table outlines the target parameters for method validation.
Table 4: Target Quantitative Parameters for Method Validation
| Parameter | Target Value / Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | Within ±15% of nominal value (except LLOQ) |
| Precision (%RSD) | ≤ 15% (except LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Bench-top, Post-preparative) | Analyte degradation within ±15% of baseline |
Conclusion
The analysis of reactive metabolites such as this compound is crucial for understanding the mechanisms of drug-induced toxicities. The inherent instability of SMX-NO necessitates specialized analytical strategies. The proposed LC-MS/MS method, incorporating in-situ chemical trapping with glutathione, provides a robust framework for the reliable quantification of this transient but important metabolite in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the target validation parameters, offer a comprehensive guide for researchers in the fields of drug metabolism, toxicology, and clinical safety assessment. Successful validation of this method will provide a valuable tool for investigating the role of SMX-NO in sulfamethoxazole hypersensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Nitrososulfamethoxazole as a Reference Standard in Pharmaceutical Analysis
Introduction
4-Nitrososulfamethoxazole is a known impurity and metabolite of Sulfamethoxazole, a widely used sulfonamide antibiotic.[1][2] Its monitoring and quantification in pharmaceutical drug substances and products are critical for ensuring quality, safety, and regulatory compliance. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, primarily focusing on its quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. This reference standard is essential for method development, validation, and routine quality control (QC) and quality assurance (QA) in the manufacturing of Sulfamethoxazole and its formulations.[1][3]
Physicochemical Properties of this compound Reference Standard
| Property | Value | Reference |
| CAS Number | 131549-85-4 | [1][4] |
| Molecular Formula | C₁₀H₉N₃O₄S | [1][4] |
| Molecular Weight | 267.26 g/mol | [1][4] |
| Appearance | Yellow to Dark Yellow Solid | [5] |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | [3] |
| Storage | 2-8°C Refrigerator | [5] |
Analytical Method: Quantification of this compound by HPLC-UV
This section outlines a general method for the quantification of this compound in a drug substance. The method is based on established principles for the analysis of nitrosamine impurities in pharmaceuticals and should be fully validated by the user for its intended purpose.[6]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Exemplary Data)
The following table summarizes typical validation parameters for the quantification of nitrosamine impurities. These values are illustrative and should be established during method validation.
| Parameter | Expected Range/Value |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (%RSD) | < 5.0% |
| Retention Time (RT) | Approximately 10-15 min (highly dependent on the specific C18 column and system) |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored protected from light at 2-8°C.
-
Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Intermediate Standard Solution with the mobile phase diluent to achieve concentrations ranging from 0.05 µg/mL to 1.5 µg/mL.
2. Preparation of Sample Solution
-
Drug Substance Sample: Accurately weigh about 100 mg of the Sulfamethoxazole drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent. Sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection.
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the sample solution.
-
Inject a working standard solution after a series of sample injections to verify system suitability.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
-
The amount of this compound in the drug substance is typically reported in parts per million (ppm).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. hplc.eu [hplc.eu]
- 4. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. journals.umt.edu.pk [journals.umt.edu.pk]
- 6. waters.com [waters.com]
Application Notes and Protocols for In Vitro Assessment of 4-Nitrososulfamethoxazole Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can cause idiosyncratic hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.[1][2] The N4-hydroxylation of SMX leads to the formation of sulfamethoxazole hydroxylamine (SMX-NHOH), which is further oxidized to the highly reactive 4-nitrososulfamethoxazole (SMX-NO).[2][3] SMX-NO is considered a proximate toxin responsible for the adverse effects associated with SMX therapy.[4] This reactive metabolite can covalently bind to cellular proteins, forming haptens that can elicit an immune response, and can also directly induce cellular toxicity.[1][5] Therefore, robust in vitro assays are crucial for understanding and predicting the toxic potential of SMX-NO.
These application notes provide detailed protocols for in vitro assays designed to assess the toxicity of this compound. The described methods are essential for researchers in drug metabolism, toxicology, and immunology to investigate the mechanisms of SMX-induced hypersensitivity and to screen for potential drug candidates with a lower risk of such adverse reactions.
Metabolic Activation of Sulfamethoxazole
The metabolic pathway leading to the formation of the reactive this compound is a critical first step in its toxicity. This process is primarily mediated by cytochrome P450 enzymes and myeloperoxidase.[3][6]
Caption: Metabolic activation of Sulfamethoxazole to its reactive metabolites.
Key In Vitro Assays for SMX-NO Toxicity Assessment
A variety of cell-based assays can be employed to evaluate the different facets of SMX-NO toxicity, from direct cytotoxicity to the induction of immune responses.[7][8][9]
Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent toxicity of SMX-NO.[10][11]
a. MTT/MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
b. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and loss of membrane integrity.
c. Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5]
Immune Cell-Based Assays
These assays are crucial for investigating the immunological consequences of SMX-NO exposure.[1]
a. T-Cell Proliferation Assay
This assay measures the proliferation of T-lymphocytes in response to SMX-NO-haptenated antigen-presenting cells (APCs), indicating an immune activation.[1][5]
b. Dendritic Cell (DC) Activation Assay
This assay assesses the maturation and activation of DCs, key APCs in initiating an immune response, by measuring the expression of co-stimulatory molecules like CD40, CD80, and CD86.[6]
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Rat Splenocytes | Flow Cytometry (Propidium Iodide) | Cell Death | 50-250 µM | Dose-dependent increase | [5] |
| Human Mononuclear Leukocytes | Trypan Blue Exclusion | 50% Toxicity (LC50) | ~100 µM (for SMX-NHOH) | - | [12] |
| Purified Antigen-Presenting Cells | Flow Cytometry (Annexin V/PI) | Toxicity | 50-250 µM | Dose-dependent increase | [5] |
| Purified CD4+ and CD8+ T-cells | Flow Cytometry (Annexin V/PI) | Toxicity | 50-250 µM | Dose-dependent increase | [5] |
Table 2: Immunological Effects of this compound
| Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Rat Splenocytes | T-cell Proliferation | Antigenic Threshold | 0.5-1 µM | T-cell proliferation initiated | [1] |
| Human Dendritic Cells | Flow Cytometry | CD40 Expression | 1-10 µM | Increased expression | [6] |
| Human CD4+ T-cell clones | Proliferation Assay | T-cell response | - | Abrogated by GSH during haptenation | [3] |
Experimental Protocols
Protocol 1: General Experimental Workflow for Assessing SMX-NO Toxicity
Caption: General workflow for in vitro assessment of SMX-NO toxicity.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis
Objective: To quantify the percentage of viable, apoptotic, and necrotic cells following exposure to SMX-NO.
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells (PBMCs), splenocytes)
-
This compound (SMX-NO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight if adherent.
-
SMX-NO Treatment: Prepare fresh solutions of SMX-NO in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Treat cells with a range of SMX-NO concentrations for a predetermined time period (e.g., 2, 4, 16 hours).[5] Include a vehicle control.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Acquire a minimum of 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: T-Cell Proliferation Assay
Objective: To measure the proliferation of T-cells in response to SMX-NO-modified antigen-presenting cells (APCs).
Materials:
-
Splenocytes or PBMCs from naive or SMX-sensitized animals/donors
-
This compound (SMX-NO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
-
Scintillation counter or plate reader
Procedure:
-
Preparation of Haptenated APCs:
-
Isolate splenocytes or PBMCs.
-
Incubate the cells with various concentrations of SMX-NO (e.g., 0.5 µM to 50 µM) for 1-2 hours at 37°C.[1]
-
Wash the cells extensively with culture medium to remove unbound SMX-NO.
-
These are now the "stimulator" cells.
-
-
Co-culture:
-
Isolate responder T-cells from a sensitized animal/donor.
-
Co-culture the responder T-cells with the SMX-NO-haptenated stimulator cells in a 96-well plate.
-
-
Proliferation Measurement:
-
After 48-72 hours of co-culture, add [³H]-Thymidine to each well and incubate for another 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like BrdU incorporation and measure the signal using a plate reader.
-
-
Data Analysis: Express the results as a stimulation index (SI), which is the ratio of proliferation in the presence of SMX-NO-haptenated cells to the proliferation in the presence of vehicle-treated cells.
Signaling Pathway in SMX-NO Induced Hypersensitivity
The toxicity of SMX-NO is intricately linked to its ability to act as a hapten and trigger an immune response. This involves the covalent binding to proteins, processing by APCs, and presentation to T-cells, leading to an inflammatory cascade.
References
- 1. Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. news-medical.net [news-medical.net]
- 10. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storing Unstable 4-Nitrososulfamethoxazole Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, storage, and stability assessment of 4-Nitrososulfamethoxazole. Given the inherent instability of N-nitroso compounds, adherence to these guidelines is critical to ensure sample integrity, accuracy of experimental results, and personnel safety.
Introduction
This compound is a metabolite and potential degradation product of the antibiotic sulfamethoxazole. As an N-nitroso compound, it is presumed to be unstable and requires careful handling to prevent degradation, which can compromise the validity of research and analytical data. These protocols outline the necessary precautions and procedures for working with this compound samples in a laboratory setting.
Safety Precautions
N-nitroso compounds are often classified as potential carcinogens and hazardous substances. All handling of this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Required PPE:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Lab Coat: A dedicated lab coat for working with hazardous substances.
-
Eye Protection: Safety glasses or goggles.
Waste Disposal: All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Storage Protocols
Proper storage is paramount to maintaining the stability of this compound samples. The following conditions are recommended based on general knowledge of unstable N-nitroso compounds.
-
Temperature: Samples should be stored at or below -20°C, with -80°C being preferable for long-term storage.
-
Light: Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, it is advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Preparation of Stock and Working Solutions
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Amber volumetric flasks and vials
-
Calibrated analytical balance
-
Inert gas source (optional)
Protocol for Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the this compound reference standard to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Accurately weigh the required amount of the reference standard in a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to an amber volumetric flask.
-
Dissolve the standard in the chosen solvent. Sonication may be used sparingly if necessary, but avoid heating.
-
If using an inert atmosphere, purge the headspace of the flask with argon or nitrogen before sealing.
-
Store the stock solution at -20°C or below, protected from light.
Protocol for Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration.
-
Use amber vials for preparing and storing working solutions.
-
Prepare working solutions fresh daily, if possible. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light.
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate the expected degradation under various conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Illustrative Thermal Stability of this compound in Acetonitrile Solution (Initial Concentration: 10 µg/mL)
| Storage Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 4 | 24 | 95.2 |
| 25 (Room Temperature) | 24 | 78.5 |
| 40 | 24 | 55.1 |
| -20 | 168 (7 days) | 98.9 |
Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C (Initial Concentration: 10 µg/mL)
| pH | Time (hours) | Remaining this compound (%) |
| 3.0 | 8 | 85.3 |
| 5.0 | 8 | 92.1 |
| 7.0 (Neutral) | 8 | 88.4 |
| 9.0 | 8 | 70.6 |
Table 3: Illustrative Photostability of this compound in Acetonitrile Solution at 25°C (Initial Concentration: 10 µg/mL)
| Light Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark Control | 4 | 99.5 |
| Ambient Light | 4 | 82.7 |
| ICH-Compliant UV/Vis Light | 4 | 61.3 |
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 80°C for 24 hours (solid state and in solution).
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Experimental Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Aliquot the solution into separate amber vials for each stress condition.
-
For hydrolytic studies, add the acid or base to the respective vials.
-
For oxidative studies, add the hydrogen peroxide solution.
-
Expose the vials to the specified stress conditions for the designated time.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
A reverse-phase HPLC method with UV detection is commonly used for the analysis of sulfamethoxazole and its related compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detector to monitor at multiple wavelengths to identify degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Application of 4-Nitrososulfamethoxazole in Drug Hypersensitivity Research
Introduction
Sulfamethoxazole (SMX), an antibiotic widely used in clinical practice, is associated with a high incidence of hypersensitivity reactions, ranging from mild maculopapular exanthemas to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2][3] The underlying mechanisms of these immune-mediated adverse drug reactions (IDHRs) are complex and not fully understood. Research has identified that the parent drug is metabolized, primarily by cytochrome P450 enzymes (specifically CYP2C9), into reactive metabolites.[4] One of the most critical of these is 4-Nitrososulfamethoxazole (SMX-NO), a highly reactive electrophile.[1][5][6] SMX-NO is considered a key player in initiating the immune response that leads to SMX hypersensitivity, making it an invaluable tool for in vitro research in this field.
The application of SMX-NO in research is primarily centered on the "hapten hypothesis."[7] This theory posits that small molecules like SMX are not immunogenic on their own. However, their reactive metabolites can act as haptens, covalently binding to endogenous proteins and peptides to form new antigenic determinants (hapten-carrier adducts).[8][9] These modified proteins are then taken up, processed by antigen-presenting cells (APCs) such as dendritic cells (DCs), and presented via the Major Histocompatibility Complex (MHC) to T-cells, triggering a drug-specific immune response.[5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to investigate the mechanisms of drug hypersensitivity.
Application Notes
Investigating Covalent Binding and Hapten Formation
This compound is used to model the formation of immunogenic adducts. Due to its high reactivity, it readily forms covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine.[8][9]
-
Protein Adduct Identification: Researchers use SMX-NO to incubate with plasma proteins (e.g., serum albumin) or cellular proteins.[1][8] The resulting adducts can be identified and characterized using techniques like mass spectrometry, ELISA, and immunoblotting with anti-sulfonamide antibodies.[8] This helps to understand which proteins are targeted and the chemical nature of the haptenic structures formed.[8]
-
Cellular Haptenation Studies: Flow cytometry with fluorescently-labeled anti-SMX antibodies can be used to demonstrate the irreversible binding of SMX-NO to the surface of immune cells, such as splenocytes, T-cells, and APCs.[5][6] Studies have shown that haptenation is often greater on the surface of APCs than on T-cells.[5][6]
In Vitro Immune Cell Activation Assays
SMX-NO is a potent antigen used to stimulate peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations from SMX-allergic patients and healthy volunteers to study the cellular mechanisms of hypersensitivity.
-
T-Cell Proliferation Assays: The Lymphocyte Transformation Test (LTT) is a key assay where T-cells from patients are exposed to SMX-NO.[10] Proliferation of drug-specific memory T-cells indicates a prior sensitization.[7][10] Studies show that T-cells from allergic patients recognize and proliferate in response to SMX-NO-modified cells.[5][7]
-
Dendritic Cell (DC) Activation: SMX-NO is used to investigate the role of DCs in initiating the immune response. Exposure to SMX-NO can induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD40.[11] This activation is a crucial step for effective T-cell priming.
-
Cytokine Profiling: Upon stimulation with SMX-NO, drug-specific T-cells release a profile of cytokines. Detecting cytokines like IFN-γ (associated with Th1 responses) and IL-5/IL-13 (associated with Th2 responses) using methods like ELISpot provides insight into the type of T-helper cell response driving the hypersensitivity reaction.[12]
Elucidating Mechanisms of T-Cell Recognition
SMX-NO is instrumental in dissecting how the immune system recognizes the drug.
-
Hapten vs. p-i Model: Research with SMX-NO helps explore the two main theories of drug presentation. While the hapten model (requiring metabolism and covalent binding) is well-supported by SMX-NO studies[1][5], other research suggests a "pharmacological interaction" (p-i) model, where the parent drug can bind directly and non-covalently to MHC molecules or T-cell receptors (TCRs).[7] Some T-cell clones may respond to the parent drug (SMX) via the p-i model, while others respond to SMX-NO via the hapten pathway, and some may even show cross-reactivity.[7]
-
MHC-Restriction: The proliferative response of T-cell clones to SMX-NO can be blocked using antibodies against HLA class II molecules, demonstrating that the recognition of the hapten is MHC-restricted.[13]
Cellular Toxicity Assessment
Beyond its immunogenicity, SMX-NO is also used to study the direct cytotoxic effects of reactive metabolites, which may act as a "danger signal" to the immune system.
-
Apoptosis and Necrosis: Incubating cells with SMX-NO can induce dose-dependent cell death.[5] Flow cytometry using annexin-V and propidium iodide staining can distinguish between apoptosis and necrosis, revealing that cells that become haptenated are often the same ones that undergo necrotic cell death.[5][6] This drug-induced cytotoxicity may contribute to the inflammatory environment that promotes an immune response.
Quantitative Data Summary
The following tables summarize quantitative data from research studies using this compound.
Table 1: Concentrations of SMX-NO in In Vitro Assays
| Assay Type | Cell Type | SMX-NO Concentration Range | Observed Effect | Reference |
| T-Cell Proliferation | Rat Splenocytes | 0.5 - 1 µM | Antigenic threshold for proliferation | [5] |
| Dendritic Cell Activation | Human mo-DCs | 1 - 10 µM | Increased CD40 expression | [11] |
| T-Cell Priming | Human Naive T-cells + mo-DCs | 50 µM | Proliferation and memory phenotype change | [12] |
| Cellular Toxicity | Rat Splenocytes | 5 - 10 µM | Toxicity threshold (apoptosis/necrosis) | [5] |
| Cellular Haptenation | Rat Splenocytes | 50 - 250 µM | Dose-dependent cell surface binding | [6] |
Table 2: Immunological Responses to SMX-NO Stimulation
| Response Metric | Cell Type | SMX-NO Concentration | Result | Reference |
| Cell Surface Marker Expression | ||||
| CD40 Upregulation | Human mo-DCs | 1-10 µM | Significant increase in CD40 expression | [11] |
| CD40 Upregulation | HIV+ Allergic Patient mo-DCs | Not specified | 5-fold higher expression vs. volunteers | [11] |
| Cell Proliferation (LTT) | ||||
| Stimulation Index (SI) | Human PBMCs | Drug dependent | SI ≥ 2 considered positive | [14] |
| Cytokine Secretion (ELISpot) | ||||
| IFN-γ and IL-5/IL-13 | Human Naive T-cells + mo-DCs | 50 µM | Secretion of both Th1 and Th2 cytokines detected | [12] |
| Cell Viability | ||||
| Viability | Human mo-DCs | 1-10 µM | Not directly cytotoxic at concentrations causing DC activation | [11] |
| Necrosis | Rat Splenocytes | >10 µM | Proportional increase in cell death above threshold | [5] |
Experimental Protocols
Protocol 1: Lymphocyte Transformation Test (LTT) with SMX-NO
This protocol measures the proliferation of drug-specific memory T-cells in response to SMX-NO.
Materials:
-
Peripheral blood from SMX-hypersensitive patients and healthy controls.
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.
-
This compound (SMX-NO), freshly prepared in DMSO and diluted in culture medium.
-
Phytohaemagglutinin (PHA) as a positive control.
-
96-well round-bottom culture plates.
-
³H-thymidine or non-radioactive proliferation assay kit (e.g., XTT, BrdU).[15]
-
Cell harvester and liquid scintillation counter (for ³H-thymidine) or plate reader.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood by density gradient centrifugation over Ficoll-Paque.
-
Cell Plating: Wash PBMCs three times in culture medium and resuspend to a final concentration of 1 x 10⁶ cells/mL. Plate 200 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.[15]
-
Drug/Control Addition: Prepare serial dilutions of SMX-NO (e.g., 0.1 µM to 50 µM). Add the drug dilutions to the wells in triplicate.
-
Negative Control: Wells with cells in culture media alone.
-
Positive Control: Wells with cells and PHA (e.g., 5 µg/mL).[15]
-
Solvent Control: Wells with the highest concentration of DMSO used for SMX-NO dilution.
-
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Proliferation Measurement (³H-thymidine method):
-
On day 5 or 6, add 1 µCi of ³H-thymidine to each well.
-
Incubate for another 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of drug-stimulated cultures divided by the mean CPM of unstimulated (negative control) cultures. An SI ≥ 2 is typically considered a positive response.[14]
Protocol 2: Dendritic Cell (DC) Activation Assay with SMX-NO
This protocol assesses the ability of SMX-NO to induce DC maturation.
Materials:
-
Human PBMCs from healthy donors.
-
CD14 MicroBeads for monocyte isolation.
-
Recombinant human GM-CSF and IL-4 for DC differentiation.
-
SMX-NO and Lipopolysaccharide (LPS) as a positive control.
-
FITC-, PE-, or APC-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, CD83) and corresponding isotype controls.
-
Flow cytometer.
Methodology:
-
Monocyte Isolation and DC Generation:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 5-7 days in RPMI-1640 with 10% FCS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature monocyte-derived DCs (mo-DCs).
-
-
DC Stimulation:
-
Harvest the immature mo-DCs and re-plate in fresh medium.
-
Treat the cells with varying concentrations of SMX-NO (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.[11]
-
Include an unstimulated control and an LPS-stimulated control (e.g., 100 ng/mL).
-
-
Flow Cytometry Staining:
-
Harvest the treated DCs and wash with PBS containing 1% BSA.
-
Stain the cells with fluorescently-conjugated antibodies against CD40, CD86, and other maturation markers for 30 minutes on ice in the dark.
-
Include isotype-matched control antibodies for each fluorochrome.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the DC population based on forward and side scatter properties.
-
Analyze the expression levels (Mean Fluorescence Intensity, MFI) or the percentage of positive cells for each maturation marker compared to the unstimulated control.
-
Visualizations
// Node definitions Start [label="Start: Patient/Donor\nPeripheral Blood", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="1. Isolate PBMCs\n(Ficoll Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="2. Culture PBMCs with SMX-NO\n(and Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="3. Incubate for 6 Days\n(37°C, 5% CO2)", fillcolor="#FBBC05", fontcolor="#202124"]; Pulse [label="4. Add Proliferation Marker\n(e.g., ³H-Thymidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="5. Measure Proliferation\n(e.g., Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(Calculate Stimulation Index)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result: Positive/Negative\nfor Sensitization", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Isolate; Isolate -> Culture; Culture -> Incubate; Incubate -> Pulse; Pulse -> Measure; Measure -> Analyze; Analyze -> Result; } .dot Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).
// Nodes Metabolism [label="Drug Metabolism\n(SMX -> SMX-NO)", fillcolor="#FBBC05", fontcolor="#202124"]; Haptenation [label="Haptenation\n(Covalent Protein Binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Direct Cytotoxicity\n('Danger Signal')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC_Activation [label="APC Activation\n(Maturation, Antigen Presentation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCell_Response [label="T-Cell Response\n(Proliferation & Cytokine Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Clinical Manifestation\n(Adverse Drug Reaction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Metabolism -> Haptenation; Metabolism -> Toxicity; Haptenation -> APC_Activation; Toxicity -> APC_Activation [style=dashed, label="contributes to"]; APC_Activation -> TCell_Response; TCell_Response -> Clinical; } .dot Caption: Relationship between SMX metabolism and clinical hypersensitivity.
References
- 1. Covalent binding of the nitroso metabolite of sulfamethoxazole is important in induction of drug-specific T-cell responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recognition of sulfamethoxazole and its reactive metabolites by drug-specific CD4+ T cells from allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Characterization of T-Cell Responses to SMX and SMX-NO in Co-Trimoxazole Hypersensitivity Patients Expressing HLA-B*13:01 [frontiersin.org]
- 14. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 15. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Sulfamethoxazole Using 4-Nitrososulfamethoxazole
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic. During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is 4-Nitrososulfamethoxazole (4-NS), a potential genotoxic compound. Regulatory bodies require strict control of such impurities in the final drug product.[1][2] Therefore, the use of a well-characterized this compound reference standard is essential for the robust quality control of sulfamethoxazole production.[1] These application notes provide detailed protocols for the synthesis of the this compound standard and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification as an impurity in sulfamethoxazole.
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 131549-85-4 | C10H9N3O4S | 267.26 g/mol |
| Sulfamethoxazole | 723-46-6 | C10H11N3O3S | 253.28 g/mol |
Formation of this compound
The formation of this compound from sulfamethoxazole can occur in the presence of nitrosating agents, such as nitrite under acidic conditions. This reaction involves the nitrosation of the sulfonamide nitrogen.
Caption: Formation of this compound from Sulfamethoxazole.
Experimental Protocols
Synthesis of this compound Reference Standard
This protocol describes a general method for the synthesis of N-nitroso derivatives of sulfonamides.
Materials:
-
Sulfamethoxazole
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Petroleum ether
-
Distilled water
Procedure:
-
Prepare a biphasic mixture of water and dichloromethane.
-
Dissolve Sulfamethoxazole in the dichloromethane phase.
-
Dissolve sodium nitrite in the aqueous phase.
-
Combine the two phases in a reaction vessel and stir vigorously.
-
Slowly add concentrated hydrochloric acid to the mixture while maintaining a low temperature (0-5 °C).
-
Continue stirring for approximately 1 hour.
-
Separate the organic phase and wash it with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Recrystallize the crude this compound from a dichloromethane/petroleum ether mixture to obtain the purified reference standard.
-
Characterize the synthesized standard using techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
HPLC Method for Quantification of this compound in Sulfamethoxazole
This stability-indicating HPLC method is designed for the detection and quantification of this compound in sulfamethoxazole drug substance.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (v/v) |
| Gradient | To be optimized for separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of 4-NS (typically around 260-280 nm for sulfonamides) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 100 µg/mL.
-
Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a known amount of the sulfamethoxazole drug substance in the diluent to obtain a final concentration of 1 mg/mL.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solutions for linearity and the sample solution.
-
Record the chromatograms and determine the peak areas for this compound and sulfamethoxazole.
Method Validation Parameters (Illustrative Data):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow for Quality Control
The following diagram illustrates the workflow for the quality control of sulfamethoxazole for the this compound impurity.
Caption: Quality Control Workflow for this compound Impurity.
Conclusion
The control of potentially genotoxic impurities such as this compound is a critical aspect of ensuring the quality and safety of sulfamethoxazole. The protocols outlined in these application notes provide a framework for the synthesis of the necessary reference standard and a validated analytical method for its quantification. Adherence to these or similarly validated methods is essential for regulatory compliance and the release of high-quality sulfamethoxazole drug substance.
References
Application Notes and Protocols for Studying 4-Nitrososulfamethoxazole-Induced Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used antibiotic sulfamethoxazole (SMX). The bioactivation of SMX, primarily through cytochrome P450 (CYP) enzymes, leads to the formation of reactive metabolites, including SMX-NO and sulfamethoxazole hydroxylamine (SMX-HA). These metabolites are implicated in idiosyncratic drug reactions and cellular toxicity. Understanding the mechanisms of SMX-NO-induced cytotoxicity is crucial for predicting and mitigating adverse drug reactions. This document provides detailed application notes and protocols for in vitro experimental models designed to study the cytotoxic effects of SMX-NO.
The primary mechanisms underlying SMX-NO cytotoxicity involve the induction of oxidative stress and the depletion of cellular antioxidants, particularly glutathione (GSH). This leads to cellular damage and the activation of cell death pathways, including apoptosis and necrosis. The experimental models described herein focus on assessing these key events in relevant cell types, such as hepatocytes and lymphocytes.
Data Presentation
The following tables summarize quantitative data on the cytotoxicity of sulfamethoxazole metabolites from various in vitro studies.
Table 1: Cytotoxicity of Sulfamethoxazole Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Concentration for 50% Toxicity (IC50) | Cell Type | Assay | Reference |
| Sulfamethoxazole Hydroxylamine (SMX-HA) | ~100 µM | Mononuclear Leukocytes | Not specified | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Metabolic activation of Sulfamethoxazole and subsequent cytotoxicity.
Diagram 2: Experimental Workflow for Assessing SMX-NO Cytotoxicity
Caption: Workflow for in vitro assessment of SMX-NO cytotoxicity.
Experimental Protocols
Cell Culture and Treatment
a. Hepatocyte Culture (e.g., HepG2 or Primary Human Hepatocytes)
-
Culture hepatocytes in appropriate medium (e.g., DMEM for HepG2, supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
b. Lymphocyte Culture (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated cells with PBS.
-
Resuspend lymphocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well.
c. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 500 µM).
-
Replace the culture medium in the cell plates with the medium containing the different concentrations of SMX-NO.
-
Include a vehicle control (medium with the same concentration of DMSO without SMX-NO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assays
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability Principle: Measures the metabolic activity of cells, which reflects the number of viable cells.
-
After the incubation period with SMX-NO, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
After the incubation period, centrifuge the 96-well plate (for suspension cells) at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Mechanistic Assays
a. Reactive Oxygen Species (ROS) Detection Assay Principle: Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
After the desired incubation time with SMX-NO, remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
b. Glutathione (GSH) Depletion Assay Principle: Measures the level of reduced glutathione, a key intracellular antioxidant.
-
After treatment with SMX-NO, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to remove cell debris.
-
Use a commercial GSH assay kit to determine the concentration of GSH in the supernatant. These kits are typically based on the reaction of GSH with a chromogenic substrate (e.g., DTNB).
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB-based assays).
-
Calculate the GSH concentration based on a standard curve and express it as a percentage of the vehicle control.
c. Caspase Activity Assay Principle: Measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
After SMX-NO treatment, lyse the cells according to the assay kit protocol.
-
Add the cell lysate to a microplate well containing a caspase-specific substrate conjugated to a fluorophore or a chromophore.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
An increase in signal indicates an increase in caspase activity. Separate assays can be performed for initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).
References
Application Notes and Protocols for Solid-Phase Extraction of 4-Nitrososulfamethoxazole from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrososulfamethoxazole (NSMX) is a transformation product of the widely used antibiotic sulfamethoxazole (SMX). The formation of NSMX has been observed in various environmental compartments, particularly in soil and groundwater under denitrifying conditions.[1] Due to its potential persistence and the general concern over nitrosated compounds, robust analytical methods are required for its detection and quantification in complex matrices such as soil, sediment, and wastewater sludge. Solid-phase extraction (SPE) is a critical sample preparation technique that enables the concentration and purification of trace analytes like NSMX from these challenging samples prior to instrumental analysis, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and a generalized protocol for the solid-phase extraction of this compound from complex environmental matrices. The proposed methodology is based on established SPE protocols for the parent compound, sulfamethoxazole, and other sulfonamides, and serves as a comprehensive starting point for method development and validation.
Data Presentation: Quantitative Parameters for SPE of Sulfonamides
The following table summarizes typical quantitative data for the solid-phase extraction of sulfonamides from complex matrices. While specific data for this compound is limited in the literature, these values for the parent compound, sulfamethoxazole, provide a benchmark for expected performance. Method validation for NSMX is essential to determine the precise figures for recovery and limits of detection.
| Parameter | Soil/Sludge | Wastewater | Reference |
| Recovery | 70-110% | 80-115% | [2] |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 1 - 10 ng/L | [2] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | 5 - 50 ng/L | [2] |
| Relative Standard Deviation (RSD) | < 15% | < 10% | [2] |
Experimental Protocols
Sample Pre-treatment: Soil and Sludge
Objective: To extract this compound from the solid matrix into a liquid phase suitable for solid-phase extraction.
Materials:
-
Freeze-dryer
-
Centrifuge
-
Vortex mixer
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate (EtOAc), HPLC-grade water
-
Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH), Disodium EDTA
Protocol:
-
Homogenization and Drying: Homogenize the collected soil or sludge sample. For dry weight determination and to improve extraction efficiency, freeze-dry a subsample.
-
Extraction:
-
Weigh 1-5 g of the homogenized (or freeze-dried) sample into a centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent. A common choice for sulfonamides is a mixture of ACN and water or MeOH. For NSMX, starting with a mixture of ACN/water (1:1, v/v) is recommended.
-
To chelate metal ions that can interfere with extraction, add EDTA to a final concentration of 0.1%.
-
Acidify the extraction solvent with formic acid to a pH of approximately 3-4 to ensure NSMX is in a neutral form for better extraction.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined supernatant to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Add HPLC-grade water to the extract to a final volume of 100 mL and adjust the pH to 3-4 with formic acid.
-
Solid-Phase Extraction (SPE) Protocol
Objective: To concentrate and purify this compound from the liquid extract.
Materials:
-
SPE cartridges: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB, 6 cc, 500 mg) are recommended due to their broad-spectrum retention of polar and non-polar compounds.
-
SPE vacuum manifold
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water
-
Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH)
Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of MeOH through the SPE cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained NSMX with 10 mL of MeOH or ACN. For optimal elution, a small percentage of a modifier may be necessary. A starting point is 95:5 MeOH:NH₄OH to ensure the deprotonation of any acidic functional groups.
-
Collect the eluate in a clean collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:ACN with 0.1% formic acid).
-
Mandatory Visualizations
Caption: Workflow for the extraction of this compound from soil/sludge.
Caption: Logical relationship of components in the SPE process for NSMX analysis.
References
Controlling 4-Nitrososulfamethoxazole in ANDA Filings: A Guide for Generic Drug Development
For Immediate Release
[City, State] – [Date] – As regulatory scrutiny over potential genotoxic impurities in pharmaceutical products intensifies, this document provides detailed application notes and protocols for the identification, quantification, and control of 4-Nitrososulfamethoxazole in Abbreviated New Drug Application (ANDA) filings for sulfamethoxazole-containing products. This guide is intended for researchers, scientists, and drug development professionals to ensure compliance with current regulatory expectations.
This compound is a potential impurity that can form during the synthesis of the sulfamethoxazole drug substance or during the shelf-life of the finished drug product. As a nitrosamine, it is classified as a potential mutagenic impurity, necessitating a robust control strategy in any ANDA submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in pharmaceuticals[1][2].
This document outlines the necessary steps for risk assessment, the establishment of acceptable intake limits, and provides a detailed analytical protocol for the quantification of this compound. Adherence to these guidelines is critical for the successful submission and approval of an ANDA for generic sulfamethoxazole products. A reference standard for this compound is commercially available and is suitable for use in analytical method development and validation for ANDA submissions[3][4].
Application Notes
Regulatory Framework and Significance
The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties[2]. The FDA and other regulatory agencies require a thorough risk assessment for the presence of nitrosamine impurities in all drug products[5]. For ANDA filings, this includes an evaluation of the potential for this compound formation from the drug substance synthesis, manufacturing process of the drug product, and potential degradation during storage.
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Nitrosamines fall under a "cohort of concern" and often require control at or below the acceptable intake (AI) limit.
Risk Assessment and Control Strategy
A comprehensive risk assessment should be performed to identify the potential sources of this compound. This includes an evaluation of the sulfamethoxazole synthesis route, the potential for nitrosating agents to be present, and the stability of the drug product.
A control strategy should be developed based on the risk assessment. This may include:
-
Modification of the synthetic route to avoid the formation of this compound.
-
Implementation of in-process controls to monitor and limit the formation of the impurity.
-
Setting an appropriate specification for this compound in the drug substance and/or drug product.
The control strategy should be justified and documented in the ANDA submission.
Genotoxicity Assessment
Establishing Acceptable Intake (AI) Limits
The acceptable intake (AI) for a nitrosamine impurity is typically determined based on its carcinogenic potential. The FDA provides guidance on calculating AI limits for nitrosamine impurities. For potent mutagens, the Threshold of Toxicological Concern (TTC) approach is often applied. The AI for many nitrosamines is set at 26.5 ng/day. The specific AI for this compound should be scientifically justified based on available data or a read-across approach from structurally similar nitrosamines.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the control of this compound in an ANDA filing.
| Parameter | Value | Regulatory Guidance/Reference |
| Acceptable Intake (AI) | 26.5 ng/day (default for potent nitrosamines) | FDA Guidance on Control of Nitrosamine Impurities[9] |
| Threshold of Toxicological Concern (TTC) | 1.5 µ g/day (for lifetime exposure to a mutagenic impurity) | ICH M7 |
| Reporting Threshold | 0.05% | ICH Q3B(R2) |
| Identification Threshold | 0.10% | ICH Q3B(R2) |
| Qualification Threshold | 0.15% or 1 mg/day TDI, whichever is lower | ICH Q3B(R2) |
Note: The AI for nitrosamines often overrides the standard ICH qualification thresholds for impurities.
Experimental Protocols
Protocol for Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)
This protocol provides a general framework for assessing the mutagenic potential of this compound.
Objective: To evaluate the mutagenic potential of this compound using the Ames test with and without metabolic activation.
Materials:
-
This compound reference standard
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
-
Positive and negative controls
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound.
-
Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial tester strain culture, 0.1 mL of the test article solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.
Acceptance Criteria: The test is considered valid if the negative and positive controls perform as expected.
Protocol for Quantification of this compound in Sulfamethoxazole Drug Product by LC-MS/MS
This protocol is a general method that should be validated according to ICH Q2(R1) guidelines for its intended use.
Objective: To quantify the level of this compound in a sulfamethoxazole drug product using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[10][11][12].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm
Reagents and Materials:
-
This compound reference standard
-
Sulfamethoxazole drug product
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): [M+H]+ of this compound
-
Product Ions (m/z): To be determined by direct infusion of the reference standard.
-
-
Source Parameters: Optimize for maximum sensitivity.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: a. Weigh and crush a representative number of sulfamethoxazole tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose of sulfamethoxazole into a volumetric flask. c. Add a suitable extraction solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 15-30 minutes to extract the analytes. d. Dilute to volume with the extraction solvent. e. Centrifuge or filter the sample solution to remove excipients. f. Further dilute the supernatant/filtrate if necessary to fall within the calibration range.
-
Analysis: Inject the standard solutions and sample preparations into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample preparations from the calibration curve.
Visualizations
Caption: Workflow for this compound Control in ANDA Filing.
Caption: Proposed Genotoxic Pathway of this compound.
Caption: LC-MS/MS Experimental Workflow for Impurity Quantification.
References
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. hesiglobal.org [hesiglobal.org]
- 8. AMES Test Study Designs for Nitrosamine Mutagenicity Testing -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming instability of 4-Nitrososulfamethoxazole during analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 4-Nitrososulfamethoxazole (SMX-NO) during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMX-NO)? A1: this compound (CAS 131549-85-4) is a reactive metabolite of the antibiotic Sulfamethoxazole (SMX).[1] It is formed through the metabolic activation of SMX and is often implicated in hypersensitivity reactions associated with the parent drug.[2]
Q2: Why is SMX-NO considered highly unstable during analysis? A2: SMX-NO is inherently unstable in solution due to its reactive nitroso group. It undergoes rapid, spontaneous transformation, which makes its accurate quantification challenging.[2] One study demonstrated that this transformation can yield significant amounts of various degradation products within just 15 minutes of being in solution.[2]
Q3: What are the primary degradation products of SMX-NO? A3: The primary degradation products formed from the spontaneous transformation of SMX-NO in solution include SMX-hydroxylamine, nitro-SMX, and the azoxy and azo dimers of sulfamethoxazole.[2]
Q4: What general precautions can be taken to minimize SMX-NO degradation? A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Samples should be protected from light and analyzed as soon as possible after preparation.[3] Storing samples in a freezer and using an autosampler cooled to approximately 4°C can help slow the degradation process.[3]
Troubleshooting Guide
Q5: My SMX-NO peak area is constantly decreasing in sequential HPLC injections. What is the cause? A5: This is a classic sign of analyte instability. SMX-NO is known to degrade rapidly in solution, even when stored in an autosampler.[2] The decreasing peak area indicates that the concentration of SMX-NO in your vial is diminishing over time as it transforms into its various degradation products.
-
Solution: Prepare fresh standards and samples immediately before each analytical run. Avoid letting samples sit for extended periods. If possible, place only a few vials in the autosampler at a time to minimize their time at a relatively higher temperature before injection.
Q6: I am observing multiple, unidentified peaks in my chromatogram that are not present in my blank matrix. Could these be related to SMX-NO? A6: Yes, it is highly likely these are the degradation products of SMX-NO. As SMX-NO degrades, it forms compounds such as SMX-hydroxylamine and nitro-SMX, which will appear as separate peaks in your chromatogram.[2]
-
Solution: If reference standards are available, confirm the identity of these peaks by comparing their retention times. If not, LC-MS/MS analysis can be used to identify the mass-to-charge ratio (m/z) of these unexpected peaks to confirm if they correspond to known degradation products.[4]
Q7: My calibration curve for SMX-NO is non-linear and has poor reproducibility (R² < 0.99). How can I improve it? A7: Poor linearity and reproducibility are often direct consequences of analyte instability. If higher concentration standards degrade at a different rate than lower concentration standards, or if the time between preparation and analysis varies, the calibration curve will be compromised.
-
Solution:
-
Prepare Standards Fresh: Discard old standards and prepare a new calibration curve for every analytical batch.
-
Minimize Time: Standardize the time between the preparation of your calibration standards and their injection into the HPLC system.
-
Use a Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the degradation process.
-
Immediate Analysis: Inject the standards and samples immediately after preparation.
-
Data Presentation
Table 1: Spontaneous Transformation Products of SMX-NO
This table summarizes the key products resulting from the degradation of SMX-NO in solution, as identified in scientific literature.
| Precursor Compound | Degradation Products | Timeframe of Transformation | Reference |
| This compound (SMX-NO) | SMX-Hydroxylamine, Nitro-SMX, Azoxy-dimer, Azo-dimer | Appreciable amounts formed within 15 minutes | [2] |
Table 2: Recommended Starting Parameters for HPLC Analysis
The following parameters can serve as a starting point for developing a robust analytical method for SMX-NO. Optimization will be necessary for specific matrices and instrumentation.
| Parameter | Recommended Condition | Rationale | Reference |
| Column | C18 Column (e.g., 250mm x 4.6mm, 5µm) | Provides good retention and separation for SMX and its metabolites. | [5] |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) | Common mobile phase for sulfonamide analysis, with formic acid to improve peak shape. | [4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6mm ID column. | [3] |
| Column Temp. | 25°C - 30°C | Controlled temperature ensures reproducible retention times. | [6] |
| Injection Vol. | 10 - 20 µL | Standard volume; can be adjusted based on sensitivity needs. | [5] |
| Detector | UV-Vis at ~350 nm or MS/MS | Wavelength for nitroso compounds; MS/MS provides higher specificity. | [7] |
| Autosampler Temp. | 4°C | Critical for minimizing degradation prior to injection. | [5] |
Experimental Protocols
Protocol 1: Sample Handling and Preparation
This protocol outlines the critical steps for preparing samples containing the unstable SMX-NO from a biological matrix (e.g., plasma) to minimize degradation.
-
Thaw Samples: Thaw biological samples on ice until just thawed. Do not leave them at room temperature.
-
Protein Precipitation:
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully and quickly transfer the clear supernatant to an amber HPLC vial to protect it from light.[3]
-
Immediate Analysis: Place the vial in a pre-cooled autosampler (4°C) and inject it into the analytical system without delay.
Mandatory Visualizations
Caption: Degradation pathway of unstable this compound.
Caption: Workflow emphasizing critical stability control points.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. 4-nitroso-sulfamethoxazole generation in soil under denitrifying conditions: Field observations versus laboratory results - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in 4-Nitrososulfamethoxazole HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitrososulfamethoxazole.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This can compromise the accuracy of integration and reduce resolution between adjacent peaks. The following table summarizes potential causes of peak tailing in the HPLC analysis of this compound and provides systematic solutions.
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | The nitroso and sulfonamide groups of this compound can interact with free silanol groups on the surface of silica-based reversed-phase columns. This is a primary cause of peak tailing for polar and basic compounds. | - Use an End-Capped Column: Select a column where the free silanol groups have been deactivated (end-capped) with a silylating reagent. - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (predicted pKa ≈ 5.90) to ensure the analyte is in a single ionic form and to suppress the ionization of silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Inappropriate Mobile Phase pH | When the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. | - Adjust Mobile Phase pH: As mentioned above, operate at a pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH of 3.0-4.0 is a good starting point. - Use a Buffer: Employ a buffer system (e.g., phosphate or acetate buffer) to maintain a stable mobile phase pH throughout the analysis. |
| Column Contamination or Degradation | Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing. | - Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. - Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample. - Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it. |
| Extra-Column Volume | Excessive volume in the HPLC system between the injector and the detector can lead to band broadening and peak tailing. | - Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the system components. - Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not creating dead volume. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in the sample solution. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or in a solvent with a similar or weaker elution strength. |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak is symmetrical and has a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound in reversed-phase HPLC can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[1] As a molecule with polar functional groups, this compound can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing. Other potential causes include issues with the mobile phase pH, column condition, or the HPLC system's fluidic path.
Q3: What is the predicted pKa of this compound and how does it affect my HPLC method?
A3: The predicted pKa of this compound is approximately 5.90.[2][3] This value is crucial for HPLC method development. To achieve good peak shape, it is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single, stable ionic state. For this compound, a mobile phase pH between 3.0 and 4.0 would be a suitable starting point to suppress the ionization of both the analyte and residual silanols on the column.
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[1] It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Q5: How can I tell if my column is the cause of the peak tailing?
A5: If peak tailing is observed for all peaks in the chromatogram, it may indicate a physical problem with the column, such as a void at the inlet or a blocked frit. If only the this compound peak is tailing, it is more likely due to chemical interactions between the analyte and the stationary phase. You can try replacing the column with a new one of the same type to see if the problem is resolved. Using a guard column can also help protect the analytical column from contamination that may lead to peak tailing over time.
Experimental Protocol: Method Development and Troubleshooting Peak Tailing
This protocol provides a systematic approach to developing an HPLC method for the analysis of this compound with a focus on achieving symmetrical peak shapes.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.
-
Sample Solution: If analyzing a complex matrix, use a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte. The final sample should be dissolved in the initial mobile phase.
2. HPLC Conditions
The following table provides a starting point for HPLC method development.
| Parameter | Initial Condition | Optimized Condition (Example) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18 (end-capped), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 15 min | 30-70% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | To be determined by UV scan | ~270 nm (based on sulfamethoxazole) |
| Injection Volume | 10 µL | 5 µL |
3. Troubleshooting Workflow
If peak tailing is observed with the initial conditions, follow this systematic troubleshooting workflow:
-
Confirm System Suitability: Inject a standard compound known to give a symmetrical peak to ensure the HPLC system is functioning correctly.
-
Evaluate Mobile Phase pH: Prepare mobile phases with pH values of 3.0, 3.5, and 4.0 to assess the impact on peak shape.
-
Consider a Different Column: If peak tailing persists, switch to a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a polar-embedded phase).
-
Check for Extra-Column Volume: Systematically shorten and tighten all connections between the injector, column, and detector.
-
Assess Sample Concentration: Dilute the sample by a factor of 10 and re-inject to rule out sample overload.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: Diagram illustrating the secondary interaction mechanism leading to peak tailing.
References
Technical Support Center: 4-Nitrososulfamethoxazole Mass Spectrometry Detection
Welcome to the technical support center for the analysis of 4-Nitrososulfamethoxazole (NO-SMX) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound is a reactive metabolite of the antibiotic sulfamethoxazole. It is of significant interest in drug development and safety assessment due to its potential to be biologically active and contribute to idiosyncratic adverse drug reactions. Accurate and sensitive detection is crucial for understanding the metabolism and potential toxicity of sulfamethoxazole.[1][2]
Q2: What are the main challenges in analyzing this compound by LC-MS/MS?
A2: The primary challenges include the inherent instability of the nitroso group, which can lead to degradation during sample preparation and analysis. Additionally, in-source fragmentation, where the molecule fragments within the ion source of the mass spectrometer, is a common issue. This can complicate quantification and identification. As a metabolite, it is often present at very low concentrations, requiring a highly sensitive analytical method.
Q3: Which ionization mode is best for this compound detection?
A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of this compound and its parent compound. The choice between positive and negative mode often depends on the specific instrumentation and the desired sensitivity for precursor and product ions. It is recommended to test both modes during method development to determine the optimal conditions for your specific application.[3][4]
Q4: What are the expected precursor ions for this compound?
A4: In positive ion mode, the expected precursor ion is the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be targeted.
Q5: What are the common product ions for this compound for MRM analysis?
A5: Due to the lability of the nitroso group, a common fragmentation pathway for nitrosated compounds is the neutral loss of the NO radical (30 Da). Therefore, a primary product ion to monitor would result from this fragmentation. Other product ions will be specific to the fragmentation of the remaining sulfamethoxazole structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or No Signal Intensity
Possible Causes & Solutions
| Cause | Solution |
| Analyte Degradation | This compound is unstable. Prepare fresh stock solutions and samples. Keep samples at low temperatures (e.g., 4°C in the autosampler) and minimize exposure to light.[5] |
| Suboptimal Ionization | Infuse a standard solution of this compound to optimize ESI source parameters, including capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Test both positive and negative ionization modes.[6] |
| In-source Fragmentation | Nitroso compounds are prone to in-source fragmentation (loss of NO). To minimize this, reduce the cone/fragmentor voltage and the ion source temperature.[1] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the analyte. Improve sample preparation by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure adequate chromatographic separation from interfering matrix components. |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. Optimize the collision energy for each transition to maximize the signal of the product ion. The most intense and stable product ion should be chosen for quantification.[6] |
Problem 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance sample clean-up procedures. Adjust the chromatographic gradient to better separate the analyte from matrix components. |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong solvent to remove any residual analyte between injections. |
| Non-Specific Binding | Reactive metabolites can bind to surfaces. Consider using deactivated vials and tubing. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Poor Chromatography | Optimize the mobile phase composition and gradient profile. Ensure the column is properly equilibrated. Check for column degradation. |
| Secondary Interactions | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Analyte Instability on Column | Minimize the run time and ensure the mobile phase is compatible with the analyte's stability. |
Experimental Protocols
Representative Sample Preparation Protocol for Reactive Metabolites
This protocol outlines a general procedure for the extraction of reactive metabolites like this compound from a biological matrix (e.g., plasma) and is intended as a starting point.
-
Sample Collection and Stabilization : Collect biological samples and immediately place them on ice to minimize enzymatic activity. If stability is a concern, consider adding antioxidants or other stabilizing agents.
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. The cold solvent helps to precipitate proteins and slow down degradation.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Generic LC-MS/MS Method Parameters
The following table provides a starting point for developing a specific LC-MS/MS method for this compound. Optimization is critical for achieving the best performance.
Liquid Chromatography Parameters
| Parameter | Recommended Starting Condition |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Starting Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 - 4.0 kV (Positive), 2.5 - 3.5 kV (Negative) |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 45 psi |
| Cone/Fragmentor Voltage | Optimize by infusion (start low, e.g., 20-40 V, to minimize in-source fragmentation) |
| Collision Energy | Optimize for each MRM transition by infusion of the analyte. |
MRM Transitions for Sulfamethoxazole (as a reference)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfamethoxazole | 254.1 | 156.1 |
| Sulfamethoxazole | 254.1 | 108.1 |
| Sulfamethoxazole | 254.1 | 92.1 |
Note: The optimal collision energy for each transition must be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 3. Linking MS1 and MS2 signals in positive and negative modes of LC-HRMS in untargeted metabolomics using the ROIMCR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Strategies to prevent degradation of 4-Nitrososulfamethoxazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Nitrososulfamethoxazole in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Loss of Compound Integrity in Solution
Question: My this compound solution, which is initially a distinct color, is rapidly fading or changing color. What is causing this and how can I prevent it?
Answer: Rapid discoloration is a primary indicator of the degradation of this compound. Aromatic C-nitroso compounds are known to be unstable and can exist in a monomer-dimer equilibrium. The monomeric form is typically colored (blue or green), while the dimer is often colorless or yellowish.[1][2] The degradation can be triggered by several factors, primarily light, inappropriate pH, and elevated temperature.
Troubleshooting Steps:
-
Protect from Light: this compound is expected to be light-sensitive. Photodissociation of the dimer to the more reactive monomer can be initiated by UV or even ambient light.[1]
-
Immediate Action: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil.
-
Best Practice: Conduct all experimental manipulations under minimal light conditions.
-
-
-
Immediate Action: Ensure the pH of your solvent or buffer system is controlled and documented. Start with a neutral pH (around 7.0) if the optimal pH is unknown.
-
Experimental Protocol: Perform a pH stability study by preparing small aliquots of the solution in buffers of varying pH (e.g., pH 4, 7, and 9) and monitoring the compound's concentration over time using a suitable analytical method like LC-MS.
-
-
Maintain Low Temperature: Thermal degradation is a common pathway for unstable molecules.
-
Immediate Action: Prepare solutions on ice and store them at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.
-
Best Practice: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
Question: I am observing high variability and poor reproducibility in my experiments using a this compound solution. Could this be related to its stability?
Answer: Yes, inconsistent assay results are a common consequence of using a degrading analyte. The concentration of the active this compound in your solution may be decreasing over the course of your experiment, leading to unreliable data.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective way to ensure consistent concentration is to prepare the solution immediately before each experiment.
-
Implement a Stability Testing Protocol: Before initiating a large-scale study, it is crucial to understand the stability of this compound in your specific experimental matrix (e.g., cell culture media, buffer).
-
Workflow:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution to the final working concentration in your experimental matrix.
-
Measure the initial concentration (Time 0) using a validated analytical method (e.g., LC-MS/MS).
-
Incubate the solution under the exact conditions of your experiment (temperature, light exposure).
-
Measure the concentration at several time points throughout the typical duration of your experiment.
-
Determine the degradation rate and establish a "use-by" time for your working solutions.
-
-
-
Consider the Use of Stabilizers (Experimental): While not specifically documented for this compound, antioxidants are known to prevent the formation of related N-nitroso compounds.[5][6][7] Their ability to prevent the degradation of existing C-nitroso compounds is an area for investigation.
-
Potential Stabilizers to Evaluate:
-
Experimental Approach: Include these antioxidants in your stability testing protocol at various concentrations to assess their efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on general solubility information for related compounds, organic solvents such as DMSO, DMF, or ethanol are typically used to prepare stock solutions. It is crucial to use anhydrous, high-purity solvents. For subsequent dilutions into aqueous buffers, the final concentration of the organic solvent should be minimized to avoid toxicity in biological systems and to prevent precipitation. Always confirm the solubility and stability in your chosen solvent system.
Q2: How should I store my this compound solutions?
A2: For optimal stability, solutions should be stored under the following conditions:
-
Protection from Light: Use amber vials or foil-wrapped containers.
-
Low Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified with a stability study.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
Q3: What are the likely degradation pathways of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be inferred from the chemistry of related compounds. These may include:
-
Reduction of the Nitroso Group: The nitroso group could be reduced to a hydroxylamine or an amine.
-
Oxidation of the Nitroso Group: The nitroso group could be oxidized to a nitro group.
-
Cleavage of the Sulfonamide Bond: The S-N bond is a potential site of hydrolysis, especially under non-neutral pH conditions.
-
Modification of the Isoxazole Ring: The isoxazole ring may undergo cleavage under certain conditions.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the most suitable method.[12][13][14][15] This technique offers the sensitivity and selectivity required to quantify the parent compound and identify its potential degradation products. A UV-Vis spectrophotometer could also be used to monitor the disappearance of the color associated with the monomeric form, but this is less specific and quantitative than LC-MS.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected impact of different conditions on the stability of this compound. Researchers should generate their own data for their specific experimental conditions.
Table 1: Illustrative Effect of Temperature on the Degradation of this compound in a Neutral pH Buffer (pH 7.0) in the Dark.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99 | 92 | 85 |
| 4 | 96 | 75 | 58 |
| 8 | 92 | 55 | 33 |
| 24 | 81 | 21 | 5 |
Table 2: Illustrative Effect of pH on the Degradation of this compound at 25°C in the Dark.
| Time (hours) | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 1 | 88 | 92 | 85 |
| 4 | 65 | 75 | 59 |
| 8 | 42 | 55 | 35 |
| 24 | 10 | 21 | 8 |
Table 3: Illustrative Effect of Light Exposure on the Degradation of this compound at 25°C in a Neutral pH Buffer (pH 7.0).
| Time (hours) | % Remaining in Dark | % Remaining in Ambient Light |
| 0 | 100 | 100 |
| 1 | 92 | 78 |
| 4 | 75 | 45 |
| 8 | 55 | 18 |
| 24 | 21 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO (or other suitable organic solvent)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid into the amber vial in a fume hood, minimizing exposure to light.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with the inert gas for 10-15 seconds.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
-
Materials:
-
Prepared stock solution of this compound in an organic solvent.
-
Aqueous buffer of the desired pH.
-
Amber HPLC vials.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution by diluting the stock solution into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5%).
-
Immediately transfer an aliquot to an HPLC vial for the "Time 0" measurement.
-
Divide the remaining working solution into several amber vials, corresponding to the number of time points to be tested.
-
Store these vials under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove one vial and immediately analyze its content by LC-MS/MS.
-
Quantify the peak area of this compound at each time point relative to the Time 0 sample to determine the percentage of compound remaining.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive action of vitamin C on nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-tocopherol: uses in preventing nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vitamins C and E on N-nitroso compound formation, carcinogenesis, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of bacterially mediated N-nitrosation by vitamin C: relevance to the inhibition of endogenous N-nitrosation in the achlorhydric stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of ascorbic acid on the endogenous (intragastral) formation of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of alpha-tocopherol on the formation of nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. theaspd.com [theaspd.com]
Addressing matrix effects in the LC-MS/MS analysis of 4-Nitrososulfamethoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Nitrososulfamethoxazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: While specific data for this compound is not extensively published, its physicochemical properties and the complexity of biological matrices it is often analyzed in (e.g., plasma, urine, tissue homogenates) suggest a high susceptibility to matrix effects. Compounds analyzed in complex biological samples are often prone to interference from phospholipids, which are notorious for causing ion suppression.[4] The presence of a nitroso group and a sulfonamide moiety in this compound could also influence its interaction with matrix components and its ionization efficiency.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatogram matrix effects are most pronounced.[5] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates ion suppression or enhancement, respectively, at that retention time.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[3][6] The response of this compound in a standard solution is compared to its response when spiked into an extracted blank matrix sample.[1] The matrix effect is calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] A SIL-IS, such as ¹³C₆-4-Nitrososulfamethoxazole, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be effectively normalized.
Troubleshooting Guides
Problem 1: Significant ion suppression is observed for this compound.
-
Initial Assessment: Quantify the matrix effect using the post-extraction spike method as detailed in the experimental protocols section. A matrix effect value significantly below 85% typically indicates problematic ion suppression.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4] Protein precipitation (PPT) is often the simplest method but can be the least effective at removing matrix components.[7] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][7] Mixed-mode SPE can be particularly effective at producing cleaner extracts.[7]
-
Chromatographic Separation: Adjust the HPLC/UPLC method to separate this compound from the co-eluting interferences.[1] This can be achieved by:
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard. This will compensate for unavoidable matrix effects.[2]
-
Problem 2: Poor peak shape and shifting retention times for this compound.
-
Initial Assessment: This can be a manifestation of severe matrix effects where matrix components interact with the analyte or the analytical column.[10]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a likely cause. Phospholipids, in particular, can build up on the column and affect chromatography. Consider implementing a phospholipid removal strategy, such as specific SPE cartridges or plates.
-
Column Wash: Implement a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. Holding the gradient at a high percentage of organic solvent for a sufficient time can help clean the column.[8]
-
Check for Matrix-Induced pH Shifts: Co-eluting matrix components can potentially alter the local pH in the mobile phase on the column, affecting the retention and peak shape of ionizable compounds like this compound.[10] A more strongly buffered mobile phase may help.
-
Problem 3: Low and inconsistent recovery of this compound.
-
Initial Assessment: Differentiate between matrix effects and poor extraction recovery. This is achieved by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Troubleshooting Steps:
-
Optimize Extraction pH: The recovery of this compound during LLE or SPE can be highly dependent on the pH of the sample and extraction solvents. Systematically evaluate different pH conditions to ensure the analyte is in the appropriate ionization state for optimal partitioning.
-
Change Extraction Solvent/Sorbent: For LLE, test solvents with different polarities. For SPE, experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode).
-
Evaluate Salting-Out Effect: In LLE, adding salt to the aqueous phase (salting-out assisted LLE) can improve the extraction efficiency of moderately polar compounds into the organic phase.[4]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for this compound in Human Plasma.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 45 ± 8 | 95 ± 5 | 43 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78 ± 6 | 82 ± 7 | 64 ± 8 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 88 ± 5 | 81 ± 6 |
Data are presented as mean ± standard deviation (n=6). Hypothetical data.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol allows for the determination of the impact of the matrix on the analysis of this compound.
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound into the final, evaporated extract just before reconstitution. The final concentration should be the same as in Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into six different lots of blank biological matrix before starting the sample preparation procedure. The spiking concentration should be the same as in Set A.
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Process Efficiency (%) = (Mean peak area of Set C / Mean peak area of Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
Visualizations
Caption: Overall workflow for the quantitative analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Sensitive Detection of 4-Nitrososulfamethoxazole in Urine
Welcome to the technical support center for the sensitive detection of 4-Nitrososulfamethoxazole (NSMX) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSMX) and why is its detection in urine important?
A1: this compound is a nitroso derivative and a transformation product of the antibiotic sulfamethoxazole.[1] The presence of N-nitroso compounds is a significant concern for the pharmaceutical industry as they are often potent carcinogens.[2] Regulatory bodies like the FDA and EMA have implemented strict guidelines for monitoring such impurities in pharmaceutical products.[2] Detecting NSMX in urine is crucial for pharmacokinetic studies, understanding the metabolism of sulfamethoxazole, and assessing potential toxicological risks associated with its formation in vivo.
Q2: What is the recommended analytical technique for the sensitive detection of NSMX in urine?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NSMX in complex biological matrices like urine.[3][4] This technique offers high sensitivity to detect low concentrations of the analyte and high selectivity to distinguish it from other components in the urine matrix. Tandem quadrupole mass spectrometry is particularly well-suited for meeting regulatory requirements for detecting low levels of nitrosamines.[4]
Q3: What are the critical considerations for urine sample collection and storage to ensure the stability of NSMX?
A3: Due to the potential instability of nitrosamines, proper sample handling is critical. For general metabolite stability, urine samples should be collected in sterile containers and stored at low temperatures to minimize degradation.[5] It is recommended to refrigerate samples at 2-8°C if analysis is to be performed within 24 hours.[6] For longer-term storage, freezing at -20°C or -80°C is advisable.[5][7] Some studies suggest that certain amino acid concentrations in urine can decrease after prolonged storage at room temperature, highlighting the importance of prompt cooling.[8] Using preservative tubes containing agents like boric acid can help maintain the stability of some components, but their effect on NSMX should be validated.[6] Multiple freeze-thaw cycles should be avoided.[8]
Q4: What are the common sample preparation techniques for extracting NSMX from urine?
A4: The two most common approaches for preparing urine samples for LC-MS/MS analysis are Solid-Phase Extraction (SPE) and "dilute-and-shoot".
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest, leading to cleaner extracts and improved sensitivity. Mixed-mode SPE cartridges are often used for compounds with varying polarities.
-
Dilute-and-Shoot: This simpler and faster method involves diluting the urine sample with a suitable solvent (e.g., mobile phase) before direct injection into the LC-MS/MS system. While quicker, it may result in significant matrix effects and lower sensitivity compared to SPE.
The choice between these methods depends on the required sensitivity and the complexity of the urine matrix.
Q5: How can I minimize matrix effects when analyzing NSMX in urine by LC-MS/MS?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in urine analysis.[3][4][9][10][11] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: As mentioned, SPE is highly effective at removing matrix components that can interfere with ionization.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between NSMX and co-eluting matrix components is crucial.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard of NSMX is the ideal choice to compensate for matrix effects and variations in sample preparation and instrument response.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank urine matrix that is free of the analyte can help to mimic the matrix effects seen in the unknown samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between injection solvent and mobile phase. 2. Column degradation or contamination. 3. Inappropriate pH of the mobile phase. | 1. Ensure the injection solvent is as similar as possible to the initial mobile phase. If using a high percentage of organic solvent for extraction, evaporate and reconstitute in the mobile phase. 2. Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure NSMX is in a single ionic form. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of NSMX. 2. Significant ion suppression from the urine matrix. 3. Suboptimal sample preparation leading to low recovery. 4. Instrument parameters not optimized. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider trying different ionization sources like APCI if ESI is not effective.[4] 2. Improve sample cleanup using a more rigorous SPE protocol. Dilute the sample further if using a "dilute-and-shoot" method. 3. Optimize the SPE procedure (sorbent type, wash, and elution solvents). Ensure the pH of the sample is appropriate for retention on the SPE sorbent. 4. Perform tuning and optimization of the mass spectrometer for the specific MRM transitions of NSMX. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte. 3. Contaminated mass spectrometer source. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Enhance chromatographic resolution or improve sample cleanup. 3. Clean the mass spectrometer source components according to the manufacturer's instructions. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Instability of NSMX in the prepared samples. 3. Inconsistent instrument performance. | 1. Use an automated liquid handler for sample preparation if available. Ensure consistent timing and volumes for all steps. Use a suitable internal standard. 2. Analyze samples immediately after preparation or store them at a low temperature in the autosampler. Perform stability tests to determine how long the analyte is stable under various conditions. 3. Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance. |
Experimental Protocols
Urine Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at approximately 4000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled NSMX).
-
Adjust the pH of the urine sample to a range of 4-6 with a suitable buffer to ensure optimal retention on the SPE sorbent.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) sequentially with:
-
1 mL of methanol
-
1 mL of deionized water
-
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences with:
-
1 mL of 5% methanol in water.
-
1 mL of hexane (if significant non-polar interferences are expected).
-
-
-
Elution:
-
Elute the NSMX from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid or 5% ammonium hydroxide, depending on the sorbent and analyte properties).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters that will require optimization.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of an NSMX standard).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of NSMX into the mass spectrometer to find the precursor ion and the most abundant and specific product ions.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of NSMX.
-
Quantitative Data Summary
| Parameter | Sulfamethoxazole (in Plasma/Urine) | General Nitrosamines (in Drug Products) | Your Validated NSMX Method | Reference |
| Limit of Detection (LOD) | 50 ng/mL (in plasma) | ~0.1-1 ng/mL | [Enter your data here] | [6] |
| Limit of Quantification (LOQ) | 50 ng/mL (in urine) | ~0.3-3 ng/mL | [Enter your data here] | [12] |
| Linear Range | 1 - 100 µg/mL | 0.5 - 100 ng/mL | [Enter your data here] | |
| Recovery (%) | >85% | >80% | [Enter your data here] | |
| Precision (%RSD) | <15% | <15% | [Enter your data here] | |
| Accuracy (%) | 85-115% | 85-115% | [Enter your data here] |
Visualizations
Experimental Workflow for NSMX Detection in Urine
Caption: Workflow for the detection of NSMX in urine.
Logical Relationship for Method Refinement
Caption: Decision tree for NSMX method refinement.
References
- 1. CAS 131549-85-4: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Storing Temperature and Duration on Urinary Hydration Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.umt.edu.pk [journals.umt.edu.pk]
Technical Support Center: Stabilization of 4-Nitrososulfamethoxazole for Use as a Calibration Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and use of 4-nitrososulfamethoxazole (SMX-NO) as a calibration standard. Given the inherent instability of many N-nitroso compounds, following best practices is critical for accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMX-NO)?
A1: this compound is a metabolite and a transformation product of the antibiotic sulfamethoxazole (SMX).[1] It is characterized by a nitroso group (-NO) attached to the benzene ring of the sulfamethoxazole structure. It is used as a reference standard in analytical testing to quantify potential N-nitroso impurities in pharmaceutical products.
Q2: Why is the stability of SMX-NO a concern for a calibration standard?
A2: N-nitroso compounds as a class are known to be susceptible to degradation under various conditions, including exposure to light, elevated temperatures, and certain solvents. The instability of a calibration standard can lead to inaccurate quantification of the analyte in samples, potentially underestimating the levels of this impurity.
Q3: What are the recommended storage conditions for neat (pure) SMX-NO?
A3: Neat SMX-NO should be stored at -20°C in a light-protected container.[2]
Q4: Which solvent should I use to prepare SMX-NO stock and working solutions?
A4: Based on stability studies of similar N-nitroso compounds, acetonitrile is recommended as the preferred solvent over methanol. One study on N-nitroso-N-methyl-4-aminobutyric acid (NMBA) demonstrated significantly better stability in acetonitrile compared to methanol, especially at ambient and elevated temperatures. While stable in methanol for 24 hours at 4°C, NMBA showed significant degradation in methanol at 25°C and 40°C.
Q5: How should I handle SMX-NO solutions to minimize degradation?
A5: To minimize degradation, prepare fresh working solutions daily from a stock solution stored at -20°C. Protect all solutions from light by using amber vials or by wrapping the vials in aluminum foil. Avoid exposure to high temperatures and acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or decreasing peak areas in repeat injections | Degradation of SMX-NO in the working standard solution. | Prepare fresh working standards daily. Ensure the stock solution is properly stored at -20°C and has not exceeded its expiration date. Use acetonitrile as the solvent. Protect the solution from light at all times. |
| Appearance of unknown peaks in the chromatogram of the standard | Degradation of SMX-NO into other products. | Review the preparation and storage procedures. Ensure the absence of contaminants in the solvent and glassware. The primary degradation pathway may involve the reduction of the nitroso group. |
| Poor peak shape or tailing | Interaction of the analyte with the analytical column or system. | Ensure the mobile phase is compatible with the analyte and column. Check for and eliminate any sources of contamination in the HPLC/LC-MS system. |
| Low signal intensity | Low concentration of the standard due to degradation or improper preparation. | Verify the concentration of the stock solution. Prepare a fresh stock solution from a new vial of the reference standard if necessary. Optimize mass spectrometry parameters if applicable. |
| Variability between different batches of standards | Inconsistent preparation technique or degradation of the neat material. | Ensure the neat material has been stored correctly. Follow a standardized and validated protocol for solution preparation. Allow the neat compound to equilibrate to room temperature before weighing to avoid condensation. |
Quantitative Data on Stability
| Solvent | Temperature | Light Condition | Expected Stability of Working Solution | Recommendation |
| Acetonitrile | 4°C | Protected from light | High | Recommended for short-term storage (up to 24 hours) |
| Acetonitrile | 25°C (Room Temp) | Protected from light | Moderate | Use immediately after preparation |
| Methanol | 4°C | Protected from light | Moderate to Low | Use with caution; prepare fresh for each use |
| Methanol | 25°C (Room Temp) | Protected from light | Low | Not recommended |
| Any Solvent | Ambient Light | Exposed to light | Very Low | Strictly avoid light exposure |
Note: This table provides general guidance. It is highly recommended to perform an in-house stability assessment of your prepared SMX-NO standards under your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution (100 µg/mL)
-
Materials:
-
This compound (neat solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Class A volumetric flasks (amber glass recommended)
-
Calibrated analytical balance
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the vial containing neat SMX-NO to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of SMX-NO and transfer it to a 100 mL amber volumetric flask.
-
Add approximately 70 mL of acetonitrile to the flask.
-
Sonicate for 5-10 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Transfer aliquots of the stock solution into amber glass vials.
-
Store the stock solution at -20°C and protect from light.
-
Protocol for Preparation of a Calibration Curve
-
Prepare a series of working standard solutions by diluting the 100 µg/mL stock solution with acetonitrile to achieve the desired concentrations for your calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Use amber volumetric flasks and pipettes for all dilutions.
-
Prepare these working standards fresh daily.
-
Analyze the standards immediately after preparation using a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Experimental workflow for the preparation of SMX-NO standards.
Caption: Formation and potential degradation pathways of SMX-NO.
References
Technical Support Center: Quantification of Reactive Drug Metabolites
Welcome to the technical support center for the quantification of reactive drug metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of reactive drug metabolites challenging?
A1: The quantification of reactive drug metabolites is inherently difficult due to their high reactivity and short half-lives. These unstable electrophilic species readily bind to macromolecules like proteins and DNA, making their direct detection and accurate measurement in biological matrices a significant challenge.[1][2] Therefore, indirect methods, such as trapping with nucleophilic reagents to form stable adducts, are commonly employed.
Q2: What are the most common trapping agents used to detect reactive metabolites?
A2: The choice of trapping agent depends on the nature of the reactive metabolite.
-
Glutathione (GSH): A soft nucleophile, GSH is the most widely used trapping agent for soft electrophiles such as quinone imines, epoxides, and Michael acceptors.[2][3]
-
Potassium Cyanide (KCN): A hard nucleophile, KCN is used to trap hard electrophiles like iminium ions.[4][5]
-
Semicarbazide: This agent is effective in trapping reactive aldehydes.[2]
-
Cysteine: Can also be used to trap reactive metabolites, particularly in radiolabeled forms for quantitative assessment.[6]
Q3: What is the benefit of using a stable isotope-labeled (SIL) trapping agent?
A3: Using a 1:1 mixture of a stable isotope-labeled (e.g., ¹³C, ¹⁵N-GSH) and unlabeled trapping agent is a highly effective strategy. It results in a characteristic isotopic doublet signal in the mass spectrum for any trapped adducts. This unique signature makes it easier to distinguish true adducts from background noise and endogenous matrix components, thus reducing the likelihood of false positives.[7]
Q4: What are "matrix effects" in LC-MS analysis and how can they affect my results?
Troubleshooting Guides
Issue 1: Low or No Recovery of Trapped Adducts
| Potential Cause | Troubleshooting Steps |
| Instability of the Adduct | Ensure proper sample handling and storage. Some adducts can be unstable; minimize freeze-thaw cycles and analyze samples as quickly as possible after preparation. Consider derivatization to a more stable form if instability persists. |
| Inefficient Trapping | Optimize the concentration of the trapping agent. While a high concentration is needed to effectively trap the reactive species, excessively high concentrations can sometimes interfere with the enzymatic reaction or the analytical measurement. Also, consider the reactivity of your metabolite; a different trapping agent might be more suitable (e.g., cyanide for hard electrophiles). |
| Poor Extraction Recovery | Evaluate your sample preparation method. Protein precipitation is a common and simple method, but liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might provide a cleaner sample and better recovery for your specific adduct.[10] |
| Sub-optimal LC-MS Conditions | Optimize LC-MS parameters, including mobile phase composition, gradient, column chemistry, and mass spectrometer source settings (e.g., spray voltage, gas flows, temperature) to enhance the signal of your adduct. |
Issue 2: High Background or False Positives in Mass Spectrometry Data
| Potential Cause | Troubleshooting Steps |
| Matrix Interference | Improve sample cleanup to remove interfering matrix components. Techniques like LLE, SPE, or the use of more advanced technologies like turbulent flow chromatography can be beneficial.[9][10] Modifying the chromatographic separation to better resolve the analyte from matrix interferences is also a key strategy.[9] |
| Non-specific Binding | Include appropriate negative controls in your experiment, such as incubations without the test compound or without the NADPH regenerating system, to identify non-specific binding of the trapping agent or its impurities to microsomal proteins. |
| In-source Fragmentation | Optimize the ion source conditions to minimize in-source fragmentation of the parent drug or other metabolites, which could potentially generate ions with m/z values similar to the expected adducts. |
| Isotopically Unresolved Peaks | Utilize stable isotope-labeled trapping agents to generate a unique isotopic signature for your adducts, allowing for confident identification amidst a complex background.[7] |
Issue 3: Poor Quantitative Performance (Accuracy and Precision)
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[8] If a SIL-IS is not available, matrix-matched calibration standards should be used. |
| Non-linear Response | Ensure that the concentration of your analyte is within the linear dynamic range of the mass spectrometer. If necessary, dilute the samples. |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to improve consistency. Ensure precise and accurate pipetting and timing of all steps. |
| Carryover | Optimize the LC method and autosampler wash conditions to minimize carryover from one injection to the next, which can significantly impact the accuracy of subsequent measurements, especially for low-concentration samples. |
Data Presentation
Table 1: Quantitative Analysis of GSH Adducts for Selected Drugs
This table presents example quantitative data for the formation of glutathione (GSH) adducts of three different drugs in human liver microsomes. The rate of adduct formation can be used to assess the bioactivation potential of a drug candidate.
| Drug | Trapping Agent | Incubation Time (min) | Microsomal Protein (mg/mL) | Drug Concentration (µM) | Rate of Adduct Formation (pmol/min/mg protein) | Reference |
| Acetaminophen | GSH | 60 | 1.0 | 100 | 55.2 | Fictional Data |
| Diclofenac | GSH | 60 | 2.0 | 500 | 85.7 | [11] |
| Clozapine | GSH | 60 | 1.0 | 10 | 9.0 | [12] |
Note: The data presented are for illustrative purposes and the actual rates can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
This protocol outlines a general procedure for the in vitro trapping of reactive metabolites using glutathione.
1. Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
Glutathione (GSH)
-
Stable isotope-labeled GSH (e.g., ¹³C,¹⁵N-GSH) (optional, but recommended)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare a stock solution of GSH (and SIL-GSH, if used) in phosphate buffer (e.g., 100 mM).
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.5-2.0 mg/mL)
-
GSH (and SIL-GSH) (final concentration typically 1-5 mM)
-
Test compound (final concentration typically 1-50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Negative Controls: Prepare parallel incubations without the NADPH regenerating system and without the test compound.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold ACN.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be injected directly or evaporated to dryness and reconstituted in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method.
-
Employ specific scan modes to detect the GSH adducts, such as:
-
Neutral Loss Scan: Scanning for the loss of the pyroglutamic acid moiety of GSH (129 Da) in positive ion mode.[3]
-
Precursor Ion Scan: Scanning for precursors of the characteristic GSH fragment ion at m/z 272 in negative ion mode.[3]
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known adducts.[13]
-
-
If a SIL-GSH was used, look for the characteristic isotopic doublet in the mass spectrum.
-
Protocol 2: Cyanide (KCN) Trapping of Hard Electrophiles
This protocol is adapted for trapping hard electrophiles, such as iminium ions.
1. Materials:
-
Same as Protocol 1, but replace GSH with Potassium Cyanide (KCN).
-
CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of KCN in water (e.g., 1 M).
-
-
Incubation:
-
The incubation mixture is similar to the GSH trapping assay, with a typical final KCN concentration of 1 mM.[14]
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as in the GSH trapping protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS. The detection of cyanide adducts will be specific to the m/z of the parent compound plus the mass of the cyanide group (26 Da).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and quantification of glutathione adducts of clozapine using ultra-high-performance liquid chromatography with orthogonal acceleration time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to 4-Nitrososulfamethoxazole Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of N-nitroso-drug substance related impurities (NDSRIs), such as 4-Nitrososulfamethoxazole, is a critical challenge in pharmaceutical quality control due to their potential carcinogenicity.[1] Regulatory bodies worldwide mandate rigorous testing to ensure that levels of these impurities in active pharmaceutical ingredients (APIs) and final drug products are within acceptable limits.[2] This guide provides a comparative overview of the analytical methodologies available for the quantification of nitrosamine impurities, with a focus on the considerations for this compound.
A Note on Data Availability: As of this publication, specific validated analytical method performance data for the quantification of this compound is not extensively available in the public domain. Therefore, this guide presents a comparison of the most widely accepted and validated techniques for the analysis of nitrosamine impurities in general, providing a strong foundation for the development and validation of a specific method for this compound. The performance data presented is representative of what can be expected for nitrosamine analysis.
Comparison of Analytical Techniques
The primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection may also be considered, though it often lacks the required sensitivity and selectivity for the low detection limits required for nitrosamines.[1]
| Analytical Technique | Principle | Typical Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by detection using tandem mass spectrometry.[3] | 0.1 - 10 ppb | >0.99 | 80 - 120% | <15% | High sensitivity and selectivity, suitable for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[3] | Potential for matrix effects, requires more complex instrumentation. |
| GC-MS/MS | Separation of volatile compounds by gas chromatography followed by detection using tandem mass spectrometry.[1] | 0.1 - 10 ppb | >0.99 | 80 - 120% | <15% | Excellent for volatile nitrosamines, often with lower matrix effects than LC-MS/MS.[1] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | >50 ppb | >0.99 | 90 - 110% | <5% | Simpler instrumentation, lower cost. | Lacks the sensitivity and selectivity required for trace-level nitrosamine analysis, susceptible to interference from co-eluting impurities.[1] |
This table presents typical performance characteristics for nitrosamine analysis and should be considered as a general guide. Actual performance will depend on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below is a representative protocol for the analysis of a nitrosamine impurity using LC-MS/MS, which can be adapted and validated for this compound.
Representative LC-MS/MS Method for Nitrosamine Analysis
1. Sample Preparation (for a Drug Substance)
-
Weigh accurately about 100 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex for 5 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for the target nitrosamine must be determined. For this compound (Molecular Weight: 267.26 g/mol ), the protonated molecule [M+H]⁺ would be m/z 268.2. The product ions would need to be determined through infusion experiments.
-
Source Parameters: Optimized parameters for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
4. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizing the Workflow
Understanding the logical flow of processes is essential in analytical sciences. The following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.
General workflow for analytical method validation.
Decision tree for analytical method selection.
References
Comparative Toxicity Analysis: 4-Nitrososulfamethoxazole vs. Sulfamethoxazole
A detailed examination of the cytotoxic profiles of the antibiotic sulfamethoxazole and its reactive nitroso metabolite, supported by experimental data, for researchers and professionals in drug development.
This guide provides a comprehensive comparison of the in vitro toxicity of the parent drug sulfamethoxazole (SMX) and its highly reactive metabolite, 4-Nitrososulfamethoxazole (SMX-NO). The data presented herein, derived from multiple studies, highlights the significant difference in the cytotoxic potential of these two compounds. This information is critical for understanding the mechanisms of sulfamethoxazole-induced adverse drug reactions and for the development of safer sulfonamide antibiotics.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of sulfamethoxazole and its metabolites in human peripheral blood mononuclear cells (PBMCs) or related cell types.
| Compound | Cell Type | Toxicity Metric | Value (µM) | Reference |
| Sulfamethoxazole (SMX) | Human Lymphocytes | Cytotoxicity | Not Toxic | [1] |
| Sulfamethoxazole Hydroxylamine (SMX-HA) | Human Mononuclear Leukocytes | Approx. LC50 | ~100 | [2] |
| This compound (SMX-NO) | Rat Splenocytes | Toxicity Threshold | 5 - 10 | [3] |
Executive Summary of Toxicity Comparison
Experimental evidence consistently demonstrates that this compound (SMX-NO) is significantly more toxic than its parent compound, sulfamethoxazole (SMX). In vitro studies using human lymphocytes and other immune cells have shown that the parent drug, sulfamethoxazole, is largely non-toxic at clinically relevant concentrations[1]. In stark contrast, its nitroso metabolite, SMX-NO, exhibits a high degree of cytotoxicity at low micromolar concentrations[3].
The primary mechanism of SMX-NO toxicity is believed to be its ability to form covalent bonds with cellular proteins, a process known as haptenation. This leads to cellular dysfunction and can trigger immune-mediated responses, contributing to adverse drug reactions. The formation of SMX-NO proceeds through an intermediate metabolite, sulfamethoxazole hydroxylamine (SMX-HA), which is also cytotoxic, albeit to a lesser extent than SMX-NO[2].
Metabolic Activation and Detoxification Pathway
The metabolic activation of sulfamethoxazole to its reactive nitroso metabolite is a key factor in its toxicity. This pathway, along with the primary detoxification route involving glutathione, is illustrated below.
Caption: Metabolic activation of sulfamethoxazole and its detoxification.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for assessing the in vitro cytotoxicity of sulfamethoxazole and its metabolites in human peripheral blood mononuclear cells (PBMCs).
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Source: Whole blood from healthy human donors.
-
Method: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Procedure:
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using the Trypan Blue exclusion assay.
-
Preparation of Test Compounds
-
Stock Solutions: Prepare high-concentration stock solutions of sulfamethoxazole, sulfamethoxazole hydroxylamine, and this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Working Solutions: Serially dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. The final concentration of the solvent should be kept constant across all treatments and should not exceed a level that affects cell viability (typically <0.1%).
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add the various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Centrifuge the plate to pellet the cells and carefully remove the supernatant.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Procedure:
-
Following incubation with the test compounds, collect the cells from each treatment group.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Experimental Workflow
The general workflow for comparing the in vitro toxicity of sulfamethoxazole and its metabolites is depicted below.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-Nitrososulfamethoxazole: A Comparative Analysis with Other Sulfonamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Nitrososulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (SMX), with other sulfonamide metabolites. Understanding this cross-reactivity is crucial for elucidating the mechanisms of sulfonamide hypersensitivity reactions and for the development of safer drug alternatives. This document summarizes key experimental findings, details the methodologies used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Cross-Reactivity
The primary method for assessing the cross-reactivity of SMX-NO at the cellular level involves the use of drug-specific T-lymphocyte clones isolated from patients with a history of sulfonamide hypersensitivity. The data presented below is derived from T-cell proliferation assays, which measure the activation of these specialized immune cells in response to various sulfonamide metabolites.
| Metabolite | Parent Sulfonamide | Cross-Reactivity with this compound (SMX-NO) Specific T-Cell Clones | Reference |
| Nitroso Sulfapyridine | Sulfapyridine | Yes, stimulates proliferation of >50% of nitroso SMX-specific clones. | [1] |
| Nitroso Sulfadiazine | Sulfadiazine | Yes, stimulates proliferation of >50% of nitroso SMX-specific clones. | [1] |
| Nitroso Dapsone | Dapsone | Yes, some nitroso SMX-specific clones show cross-reactivity. | |
| Nitrosobenzene | - | No, does not stimulate nitroso SMX-specific clones. | [1] |
| Sulfamethoxazole (Parent Drug) | Sulfamethoxazole | No, nitroso SMX-specific clones generally do not cross-react with the parent drug. | |
| Sulfamethoxazole Hydroxylamine (SMX-NHOH) | Sulfamethoxazole | SMX metabolite-specific T-cell clones can be stimulated by both SMX-NHOH and SMX-NO. |
Summary of Findings:
Current research indicates that the immunodominant epitope for a significant portion of T-cells from sulfonamide-hypersensitive individuals is the nitroso metabolite. T-cell clones that are specifically activated by this compound demonstrate a pattern of cross-reactivity with the nitroso metabolites of other structurally similar sulfonamides, such as sulfapyridine and sulfadiazine[1]. This suggests a common recognition motif based on the nitroso-arylsulfonamide structure. Notably, these clones do not typically react with the parent sulfamethoxazole drug, highlighting the role of metabolic activation in triggering the immune response.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cross-reactivity of sulfonamide metabolites.
T-Cell Proliferation Assay (Lymphocyte Transformation Test)
This assay measures the proliferation of T-lymphocytes in response to an antigen, in this case, a sulfonamide metabolite.
1. Generation of Drug-Specific T-Cell Clones:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from a patient with a documented history of hypersensitivity to sulfamethoxazole.
-
PBMCs are cultured in the presence of a non-toxic concentration of this compound.
-
Antigen-responsive T-cells proliferate and are subsequently isolated and expanded through limiting dilution cloning to establish monoclonal T-cell populations (clones).
2. Antigen Presentation:
-
Autologous (from the same patient) B-cells transformed with Epstein-Barr virus are used as antigen-presenting cells (APCs).
-
APCs are incubated with the test compounds (e.g., this compound, nitroso sulfapyridine, etc.) at various concentrations.
3. T-Cell Co-culture and Proliferation Measurement:
-
The drug-specific T-cell clones are co-cultured with the antigen-pulsed APCs in 96-well plates.
-
The cultures are incubated for a period of 48 to 72 hours to allow for T-cell activation and proliferation.
-
Proliferation is quantified by the incorporation of a radiolabeled nucleoside, typically [³H]-thymidine, which is added to the culture for the final 16-18 hours. As T-cells proliferate, they incorporate the [³H]-thymidine into their newly synthesized DNA.
-
The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in the presence of the antigen to the CPM in the absence of the antigen.
Visualizing the Pathways and Processes
Sulfamethoxazole Metabolic Activation Pathway
The following diagram illustrates the metabolic pathway leading to the formation of the reactive this compound metabolite, which is central to the initiation of the hypersensitivity reaction.
Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite and subsequent haptenation, leading to T-cell activation.
Experimental Workflow for T-Cell Proliferation Assay
This diagram outlines the key steps involved in the T-cell proliferation assay used to assess cross-reactivity.
Caption: Workflow of the T-cell proliferation assay for measuring cross-reactivity of sulfonamide metabolites.
References
A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Analysis of 4-Nitrososulfamethoxazole
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities such as 4-Nitrososulfamethoxazole is critical for ensuring drug safety and efficacy. The choice of analytical technique is a key determinant of the reliability of these measurements. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
At a Glance: Key Performance Differences
The primary distinction between HPLC-UV and LC-MS/MS lies in their sensitivity and selectivity. While HPLC-UV is a robust and widely accessible technique suitable for relatively high concentration samples, LC-MS/MS offers significantly lower detection and quantification limits, making it ideal for trace-level analysis. For instance, in the analysis of sulfamethoxazole and its partner drug trimethoprim, an LC-MS/MS method was found to be approximately six times more sensitive than an HPLC-UV method.[1][2]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of nitrosamine impurities and related sulfonamides. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and matrix effects.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the parts per million (ppm) or high parts per billion (ppb) range. For some nitrosamines, LODs can be around 0.1 ppm. | Capable of reaching low parts per billion (ppb) to parts per trillion (ppt) levels. For some nitrosamines, LODs can be as low as 1.32 ppb.[3] |
| Limit of Quantification (LOQ) | Generally in the high ppb to low ppm range. For certain nitrosamines, LOQs are in the range of 0.177 to 0.64 ppm.[4][5] | Can achieve low ppb levels. For some nitrosamines, LOQs can be as low as 4.0 ppb.[3] |
| **Linearity (R²) ** | Typically ≥ 0.99.[6] | Consistently ≥ 0.999.[7][8] |
| Accuracy (% Recovery) | Generally in the range of 83% to 102%.[4] | Typically in the range of 86% to 120%.[8] |
| Precision (%RSD) | Intra-day and inter-day precision are generally < 15%.[2] | Often < 15%.[9] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds that absorb at the same wavelength. | High; provides structural information based on mass-to-charge ratio, minimizing interferences.[10] |
| Analysis Time | Can be longer due to the need for complete chromatographic separation. A run time of 18 minutes has been reported for sulfamethoxazole analysis.[1][2] | Often shorter due to the high selectivity of the detector. A run time of 2.5 minutes has been achieved for sulfamethoxazole analysis.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of nitrosamine impurities using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is based on established protocols for the analysis of nitrosamine impurities in drug substances.[4][5]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Centrifuge the sample to remove any undissolved particulates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent C18 column.[4][5]
-
Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40 v/v).[4][5]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[11]
-
UV Detection: Wavelength set based on the UV absorbance maximum of this compound (typically in the 230-280 nm range for related compounds).[4][6]
3. Validation Parameters:
-
The method should be validated for specificity, linearity, LOD, LOQ, precision, and accuracy according to ICH guidelines.[4][12]
LC-MS/MS Method
This protocol is a composite based on methods for the analysis of nitrosamines and sulfonamides in various matrices.[3][7][13][14]
1. Sample Preparation:
-
Solid Phase Extraction (SPE): For complex matrices like environmental water or biological fluids, SPE is often employed for sample clean-up and concentration.[9][13]
-
Condition the SPE cartridge (e.g., C18) with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetone).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be used.[15]
2. Chromatographic Conditions:
-
Column: A reversed-phase column such as a Kinetix® F5 or a C18 column is typically used.[3][14]
-
Mobile Phase: A gradient elution with a mixture of water with an additive like formic acid and an organic solvent such as acetonitrile or methanol.[13][14]
-
Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[3][14]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14] This involves monitoring specific precursor-to-product ion transitions for this compound.
-
Validation: The method should be validated for parameters including linearity, LOD, LOQ, accuracy, precision, and matrix effects.[3]
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: A comparison of the typical analytical workflows for HPLC-UV and LC-MS/MS.
Caption: Key decision-making factors for choosing between HPLC-UV and LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends heavily on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and reliable technique suitable for routine quality control where the expected concentration of this compound is relatively high and the sample matrix is simple.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the detection of trace-level impurities in complex matrices like biological fluids or environmental samples.[16] Its ability to provide structural confirmation through mass fragmentation makes it a more powerful tool for impurity identification and quantification at low levels.[10]
For comprehensive drug development and safety assessment, where the detection of impurities at the lowest possible levels is paramount, LC-MS/MS is the recommended technique.
References
- 1. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. jopcr.com [jopcr.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. shopshimadzu.com [shopshimadzu.com]
- 9. hpst.cz [hpst.cz]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.umt.edu.pk [journals.umt.edu.pk]
- 12. longdom.org [longdom.org]
- 13. vliz.be [vliz.be]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. 4-nitroso-sulfamethoxazole generation in soil under denitrifying conditions: Field observations versus laboratory results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 4-Nitrososulfamethoxazole Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-Nitrososulfamethoxazole (SMX-NO), a significant transformation product of the antibiotic sulfamethoxazole, is critical for environmental monitoring, food safety, and pharmaceutical research. This guide provides a comparative overview of the analytical methodologies available for the detection and quantification of SMX-NO, with a focus on the parameters essential for inter-laboratory validation. While a formal, large-scale inter-laboratory validation study for SMX-NO is not yet publicly available, this document synthesizes existing data from various studies to offer a valuable comparison of commonly employed analytical techniques.
Comparison of Analytical Method Performance
The two primary analytical techniques utilized for the determination of SMX-NO and related compounds are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the µg/L to mg/L range. For nitrosamine impurities, a method was developed with an acceptance limit of 0.64 ppm for NDMA.[1][2] | Offers higher sensitivity, with LODs often in the ng/L range. A method for pharmaceuticals in seawater had quantification limits between 1 and 50 ng L-1.[3] |
| Limit of Quantification (LOQ) | Generally higher than LC-MS/MS. For a similar compound, the LOQ was 10 mg/L in plasma.[4] | Enables quantification at trace levels. For related pharmaceuticals, LOQs varied between 1 and 50 ng L-1.[3] |
| Linearity (r²) | Good linearity is achievable, typically with r² > 0.99.[4] | Excellent linearity is a hallmark of the technique, with r² > 0.99 being common.[5] |
| Accuracy (% Recovery) | Accuracy is generally good, with recovery values often between 80% and 110%. For nitrosamine impurities, accuracy values were within a range of 83.3% to 101.8%.[1] | High accuracy is expected, with recovery typically in the range of 95% to 108% in complex matrices like seawater.[3] |
| Precision (%RSD) | Good precision is attainable, with Relative Standard Deviation (%RSD) values typically below 15%. Within-run and between-run precision for a similar compound were 0.8% and 2.3% respectively.[4] | High precision is a key advantage, with %RSD values often below 10%, even at low concentrations. |
| Selectivity | May be susceptible to interference from co-eluting compounds in complex matrices. | Highly selective due to the use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is suitable for the quantification of SMX-NO in less complex matrices or when high sensitivity is not the primary requirement.
-
Sample Preparation:
-
For liquid samples (e.g., water), pre-concentration using Solid-Phase Extraction (SPE) may be necessary.
-
For solid samples (e.g., soil, tissue), extraction with a suitable organic solvent (e.g., acetonitrile, methanol) is required, followed by centrifugation and filtration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[6][7]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 40°C.[6]
-
UV Detection: Monitoring at a wavelength where SMX-NO exhibits maximum absorbance (e.g., 254 nm).[6]
-
-
Quantification:
-
Quantification is based on the peak area of the analyte compared to a calibration curve prepared using certified reference standards of 4-Nitroso Sulfamethoxazole.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for trace-level quantification of SMX-NO in complex matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Similar to HPLC-UV, sample preparation involves extraction and clean-up. SPE is commonly used for both pre-concentration and removal of matrix interferences.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMX-NO and an internal standard.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Workflow and Formation Pathway
To facilitate a clearer understanding of the analytical process and the origin of the target analyte, the following diagrams illustrate the general experimental workflow and the formation of this compound.
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. jopcr.com [jopcr.com]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. theaspd.com [theaspd.com]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. longdom.org [longdom.org]
- 8. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to the Accuracy and Precision of Methods for 4-Nitrososulfamethoxazole Determination
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Nitrososulfamethoxazole, a significant metabolite and potential impurity of the antibiotic sulfamethoxazole, is critical for comprehensive pharmacokinetic, toxicological, and quality control studies. This guide provides an objective comparison of the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is based on a synthesis of available experimental data for sulfamethoxazole and its derivatives, providing a reliable reference for method selection and development.
Data Presentation: A Quantitative Comparison of Analytical Methods
The following table summarizes the key performance parameters for the determination of this compound using HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry. It is important to note that while data for this compound is prioritized, in its absence, validated data for the parent compound, sulfamethoxazole, is used as a reliable proxy to reflect the expected performance of the analytical method.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.06 - 6 mg/L[1] | 0.0001 - 0.0439 µg/L[2][3] | 0.0584 - 0.852 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.17 - 10 mg/L[1] | 0.002 - 0.1462 µg/L[2][3] | 0.1752 - 2.583 µg/mL[4][5] |
| Linearity (Range) | 1 - 300 µg/mL | 0.05 - 200 ng/mL[6] | 1 - 15 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.995[7] | > 0.99[7] | > 0.998[4] |
| Accuracy (% Recovery) | 94.4% - 100.4%[1] | 70% - 118%[3][8] | 96.6% - 99.04%[4] |
| Precision (% RSD) | < 2.3%[1] | < 15.66%[3] | < 3.0%[4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 1% glacial acetic acid) and an organic solvent like acetonitrile or methanol in a 50:50 (v/v) ratio.[9]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[9]
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation: For solid samples like tablets, a portion of the powdered tablet is dissolved in a suitable solvent, filtered, and then injected into the HPLC system. For liquid samples, a simple dilution may be sufficient.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices such as environmental water samples.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used for separation.[6]
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]
-
Ionization: Electrospray ionization in positive mode is commonly used for sulfonamide compounds.[6]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[6]
-
Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering matrix components before LC-MS/MS analysis.[8][10]
UV-Visible Spectrophotometry
This technique provides a simpler and more cost-effective approach for the determination of this compound, particularly in pharmaceutical formulations where the concentration is relatively high.
-
Instrumentation: A UV-Visible spectrophotometer is used for absorbance measurements.
-
Methodology: The method is often based on a diazotization and coupling reaction. The primary aromatic amine group of a related compound, sulfamethoxazole, is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable chromogenic agent (e.g., 2,3-dimethyl phenol or γ-resorsolic acid) in an alkaline medium to form a colored azo dye.[4][5] The absorbance of this colored product is then measured at its wavelength of maximum absorbance.
-
Sample Preparation: For pharmaceutical tablets, a known weight of the powdered tablets is dissolved in a suitable solvent, and the solution is then subjected to the diazotization and coupling reaction.[4] For oral suspensions, a measured volume is appropriately diluted before the reaction.[4]
Mandatory Visualization: Experimental Workflow and Logical Relationships
To provide a clear visual representation of the analytical processes, the following diagrams illustrate a general experimental workflow and the logical relationship of the key validation parameters.
Caption: General experimental workflow for this compound determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC-MS/MS method for the determination of drugs in wastewater using a three-phase solvent system. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. "Spectrophotometric determination of sulfamethoxazole in pure and pharm" by Sumayha Muhammed Abbas, Farah A. Dawood et al. [journal.nuc.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. vliz.be [vliz.be]
Comparative Analysis of 4-Nitrososulfamethoxazole Quantification in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of 4-Nitrososulfamethoxazole, a reactive metabolite of the antibiotic sulfamethoxazole, in various biological matrices. Understanding the distribution and concentration of this metabolite is crucial for toxicological assessments and drug development programs. This document outlines key performance parameters of analytical methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of appropriate analytical strategies.
Data Presentation: A Comparative Overview
The quantification of this compound presents analytical challenges due to its reactive nature. While direct comparative studies across multiple matrices are limited, the following tables summarize typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are considered the gold standard for such analyses due to their high sensitivity and selectivity.[1] The data presented is a composite representation based on validated methods for related reactive metabolites and the parent drug, sulfamethoxazole, in the absence of a dedicated comparative study for this compound.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL | 2 - 2000 ng/g |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 2 ng/g |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Recovery | > 85% | > 80% | > 75% |
| Matrix Effect | Compensated by internal standard | Compensated by internal standard | Significant, requires careful management |
Note: The values presented are indicative and may vary depending on the specific LC-MS/MS instrumentation, sample preparation protocol, and the use of stabilizing agents.
Experimental Protocols
Detailed methodologies are critical for the successful quantification of reactive metabolites. The following protocols are based on established practices for the analysis of sulfamethoxazole and its metabolites, adapted for the specific challenges posed by this compound.
Sample Preparation
Plasma:
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[2]
-
Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[2]
-
Stabilization (Crucial for Reactive Metabolites): Immediately after separation, treat the plasma with a trapping agent such as glutathione (GSH) or its ethyl ester (GSH-EE) to form a stable adduct with this compound.[3] This is a critical step to prevent degradation and covalent binding to plasma proteins.
-
Protein Precipitation: To 100 µL of stabilized plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound-GSH adduct).[4]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Urine:
-
Collection: Collect urine samples in sterile containers. For stabilization, the collection container may be pre-spiked with a trapping agent.
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.[5]
-
Dilution and Stabilization: Dilute the urine sample (e.g., 1:10) with a buffer solution containing a trapping agent (if not added during collection) and the internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Tissue:
-
Homogenization: Homogenize the tissue sample (e.g., liver, kidney) in a cold buffer (e.g., phosphate-buffered saline) containing a trapping agent and protease inhibitors to create a tissue homogenate.
-
Protein Precipitation: Add ice-cold acetonitrile (typically 3 volumes) containing the internal standard to the homogenate.
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Supernatant Processing: Collect the supernatant and process it similarly to the plasma samples (evaporation and reconstitution).
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of the stable this compound-GSH adduct.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a standard approach.[6]
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is typical for UPLC systems.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualization
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Caption: Workflow for the preparation of urine samples for this compound analysis.
Caption: Workflow for the preparation of tissue samples for this compound analysis.
Caption: Metabolic pathway leading to the formation of this compound.
References
- 1. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Metabolites Detection | [Pharma Manufacturing & QC][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Detection and Quantification for 4-Nitrososulfamethoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of 4-Nitrososulfamethoxazole, a transformation product of the antibiotic sulfamethoxazole. The accurate detection and quantification of such impurities are critical in both environmental monitoring and pharmaceutical quality control. This document outlines the expected performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and provides detailed experimental protocols to serve as a practical resource for researchers.
Data Presentation: A Comparative Analysis
While specific validated limit of detection (LOD) and limit of quantification (LOQ) data for this compound are not widely published, this table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the parent compound, sulfamethoxazole, and other nitrosamine impurities. These values provide a reasonable expectation for the analytical sensitivity that can be achieved for this compound.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| HPLC-UV | Nitrosamine Impurities | Drug Substance | - | 10 - 20 ng/mL | ≥0.999 | [1] |
| HPLC-FLD | Sulfamethoxazole | Feeds | 34.5 - 79.5 µg/kg | 41.3 - 89.9 µg/kg | - | [2] |
| LC-MS/MS | Sulfamethoxazole | Hospital Effluent | 0.25 µg/L | 0.80 µg/L | >0.999 | [3] |
| LC-MS/MS | Sulfamethoxazole | Wastewater | - | Low ng/g | >0.99 | [4] |
| LC-HR-MS | 4-Nitroso-SMX | Groundwater | - | ng/L range (inferred) | - |
Note: The LOD and LOQ for this compound are expected to be in the low ng/mL range for LC-MS/MS, making it the more sensitive and preferred method for trace analysis.
Experimental Protocols
Below are detailed methodologies for establishing the limit of detection and quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the detection of this compound at higher concentrations and is a cost-effective screening tool.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 250-350 nm).
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.
Sample Preparation:
-
For Drug Substance: Dissolve a known amount of the drug substance in the mobile phase to a final concentration within the calibration range.
-
For Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. Elute with methanol and reconstitute in the mobile phase.
LOD and LOQ Determination:
-
LOD: Determined as the concentration with a signal-to-noise ratio of 3:1.
-
LOQ: Determined as the concentration with a signal-to-noise ratio of 10:1. This is typically the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
This compound reference standard
-
Isotopically labeled internal standard (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid and 5 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by direct infusion of the standard.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., sub-ng/mL to 100 ng/mL). The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.
LOD and LOQ Determination:
-
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). The lower limit of quantification (LLOQ) should demonstrate acceptable precision (e.g., RSD < 20%) and accuracy (e.g., within 80-120% of the nominal concentration).
Visualizations
Caption: General experimental workflow for determining the LOD and LOQ.
Caption: Logical relationship of this compound formation and analysis.
References
Navigating the Analytical Challenge: A Guide to the Detection of 4-Nitrososulfamethoxazole
The Immunoassay Gap for 4-Nitrososulfamethoxazole
A thorough review of scientific literature and commercial sources indicates a lack of specifically developed and validated immunoassays for the direct detection of this compound. While various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), have been developed for the parent drug, sulfamethoxazole, their cross-reactivity with the SMX-NO metabolite has not been extensively characterized or reported. This presents a significant opportunity for the development of novel immunoassays tailored to this reactive and clinically relevant metabolite.
A Proposed Workflow for the Development of a this compound Immunoassay
For research teams aiming to develop a specific immunoassay for SMX-NO, a structured approach is essential. The following workflow outlines the key stages, from initial reagent generation to assay validation.
Experimental Protocols: A Roadmap to a Validated Immunoassay
The development of a robust immunoassay requires meticulous attention to experimental detail. Below are generalized protocols for the key stages of developing a competitive ELISA for SMX-NO.
Hapten Synthesis and Conjugation
-
Objective: To synthesize a stable derivative of SMX-NO (the hapten) and conjugate it to a carrier protein to make it immunogenic.
-
Methodology:
-
Synthesize this compound. This compound is commercially available from specialty chemical suppliers, which can simplify this initial step.
-
Introduce a linker arm to the SMX-NO molecule if necessary to facilitate conjugation without masking key epitopes.
-
Activate a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for screening using a suitable cross-linking agent (e.g., glutaraldehyde, EDC/NHS).
-
React the SMX-NO hapten with the activated carrier protein.
-
Purify the resulting conjugate (e.g., via dialysis) to remove unreacted hapten and cross-linker.
-
Characterize the conjugate to determine the hapten-to-carrier protein ratio.
-
Monoclonal Antibody Production
-
Objective: To generate monoclonal antibodies with high affinity and specificity for SMX-NO.
-
Methodology:
-
Immunize mice with the SMX-NO-BSA conjugate.
-
Perform cell fusion between spleen cells from the immunized mice and myeloma cells to create hybridomas.
-
Screen the hybridoma supernatants for antibodies that bind to SMX-NO-OVA (to avoid selecting antibodies against the carrier protein).
-
Select and clone the hybridomas producing the most specific and high-affinity antibodies.
-
Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.
-
Competitive ELISA Development and Validation
-
Objective: To establish and validate a sensitive and specific competitive ELISA for the quantification of SMX-NO.
-
Methodology:
-
Coat a 96-well microtiter plate with the SMX-NO-OVA conjugate.
-
Block the remaining protein-binding sites on the plate.
-
Prepare a standard curve of known SMX-NO concentrations.
-
In separate wells, incubate the sample or standard with a limited amount of the anti-SMX-NO monoclonal antibody.
-
Add the antibody-analyte mixture to the coated plate. Free SMX-NO in the sample will compete with the coated SMX-NO-OVA for antibody binding.
-
Wash the plate to remove unbound antibody.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of SMX-NO in the sample.
-
The validation of the newly developed immunoassay would then be performed by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity (cross-reactivity) against the parent drug (SMX) and other relevant metabolites.
Cross-Validation with Established Analytical Methods
A crucial step in validating a novel immunoassay is to compare its performance against a gold-standard analytical method. For sulfamethoxazole and its metabolites, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS/MS) detection is commonly used.
Comparative Data for Sulfamethoxazole and its N4-acetyl Metabolite
While specific data for SMX-NO immunoassays is unavailable, the following table presents a summary of performance characteristics for established analytical methods used for SMX and its major, non-reactive metabolite, N4-acetyl-sulfamethoxazole. This data serves as a benchmark for the performance targets that a newly developed SMX-NO immunoassay should aim to achieve or surpass.
| Parameter | HPLC-UV | LC-MS/MS | Target for a new SMX-NO Immunoassay |
| Linearity Range (µg/mL) | 0.5 - 200 | 0.01 - 50 | To be determined based on expected physiological concentrations |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.005 | As low as technically feasible, ideally in the ng/mL range |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Sample Throughput | Lower | Higher | High |
| Cost per Sample | Lower | Higher | Potentially lower than LC-MS/MS |
Conclusion
The development of a specific and sensitive immunoassay for this compound would represent a significant advancement in the tools available for drug metabolism and safety studies. While a direct comparison of existing immunoassays is not currently possible due to their apparent non-existence, this guide provides a comprehensive framework for their development and validation. By following a structured workflow encompassing hapten synthesis, antibody production, and rigorous assay validation against established methods like LC-MS/MS, researchers can work towards creating valuable new reagents for the detection of this critical metabolite. This endeavor will ultimately contribute to a better understanding of sulfamethoxazole-induced hypersensitivity and enhance drug safety assessments.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 4-Nitrososulfamethoxazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Nitrososulfamethoxazole, a metabolite of the antibiotic sulfamethoxazole. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Hazard Information
Waste Characterization and Regulatory Compliance
All waste containing this compound must be managed as hazardous chemical waste. In the United States, the disposal of such waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][5][6][7] It is the responsibility of the waste generator to properly characterize, label, and store hazardous waste prior to its disposal by a licensed contractor.[8]
| Parameter | Guideline | Regulatory Framework |
| Waste Classification | Hazardous Chemical Waste | Resource Conservation and Recovery Act (RCRA) |
| Primary Hazard | Environmental Hazard (Aquatic Toxicity) | EPA, GHS |
| Secondary Hazards | Potential for skin/eye irritation, allergic reactions | General laboratory safety standards |
| Disposal Method | Incineration by a licensed hazardous waste facility | EPA, State, and Local Regulations |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.
-
Personal Protective Equipment (PPE) Verification: Before handling any waste, ensure that appropriate PPE is worn. This includes, at a minimum, a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., solutions containing this compound) in a designated hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.[9] Use separate containers for halogenated and non-halogenated solvent wastes if applicable.[10]
-
The container must be made of a compatible material (e.g., polyethylene for many organic and aqueous solutions), be in good condition, and have a secure, leak-proof lid.[9]
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a fully completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume of the waste.
-
The primary hazard(s): "Toxic," "Environmental Hazard".
-
The date the first waste was added to the container (accumulation start date).
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel and should be equipped with secondary containment to capture any potential leaks.[10]
-
Ensure the container remains closed at all times except when adding waste.[9]
-
-
Arranging for Disposal:
-
Once the container is full, or within the time limits specified by your institution's hazardous waste management program (often 90 or 180 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.[9]
-
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the utmost responsibility towards environmental stewardship. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Aquatic environmental risk assessment for human use of the old antibiotic sulfamethoxazole in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. sandiegocounty.gov [sandiegocounty.gov]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. nswai.org [nswai.org]
Essential Safety and Operational Guide for Handling 4-Nitrososulfamethoxazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Nitrososulfamethoxazole. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Safety Data
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 131549-85-4 | [1][2][3] |
| Molecular Formula | C10H9N3O4S | [2][3] |
| Appearance | Yellow to Dark Yellow Solid | [1][3] |
| Storage Temperature | -20°C, under inert atmosphere | [1][2] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. R43: May cause sensitization by skin contact. | [1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37: Wear suitable protective clothing and gloves. | [1] |
Personal Protective Equipment (PPE)
Due to its irritant nature and potential for skin sensitization, appropriate PPE is mandatory when handling this compound. The following PPE should be used to minimize exposure.[4][5]
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves are recommended. Change gloves frequently, especially if contamination is suspected.[4] |
| Body Protection | Laboratory Coat/Gown | A disposable, fluid-resistant gown that provides full coverage of the arms and body.[6] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield to protect against splashes.[6][7] |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn at a minimum. For handling the solid compound outside of a certified chemical fume hood or for spill cleanup, an N95 respirator is recommended to prevent inhalation of airborne particles.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where the compound is handled. |
Step-by-Step Operational Plan for Handling
3.1. Preparation and Area Setup
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control exposure.
-
Assemble Materials: Before starting, gather all necessary equipment, including appropriate glassware, spatulas, and waste containers.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in proper working order.
3.2. Weighing and Handling the Solid Compound
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Containment: Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Portioning: Use a dedicated spatula for handling the solid. Avoid creating dust. If possible, use a solution of the compound to reduce the risk of aerosolization.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain.[8] It should be treated as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[9]
Waste Segregation and Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, gowns), in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Irritant," "Chemical Waste").
-
-
Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
5.1. Spills
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.[6]
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Carefully collect the spilled material and absorbent into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS department.
5.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagrams
Safe Handling and Disposal Workflow
References
- 1. This compound CAS#: 131549-85-4 [amp.chemicalbook.com]
- 2. 4-Nitroso Sulfamethoxazole, > 90% | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. ipservices.care [ipservices.care]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
